5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Description
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Properties
IUPAC Name |
5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-6-5(1-2-10-7)11-4-3-9-6/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGHJHYANOPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743541 | |
| Record name | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198154-67-4 | |
| Record name | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Scaffold of Interest in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine: A Scaffold of Interest in Medicinal Chemistry
CAS Number: 1198154-67-4
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine, a heterocyclic compound of increasing interest within the medicinal chemistry landscape. While detailed experimental data for this specific molecule remains largely proprietary, this document consolidates available information and presents a scientifically grounded, hypothetical synthetic pathway based on established chemical principles and analogous transformations within the broader class of pyrido-oxazines. The guide delves into the physicochemical properties, a proposed synthetic route with detailed protocols, and the potential applications of this scaffold in drug discovery, particularly in the realm of kinase inhibition and oncology. The content is structured to provide both a foundational understanding for researchers new to this class of compounds and nuanced insights for seasoned drug development professionals.
Introduction: The Pyrido[4,3-b][1][2]oxazine Core in Drug Discovery
The fusion of a pyridine ring with an oxazine moiety creates the pyrido[4,3-b][1][2]oxazine scaffold, a heterocyclic system that has garnered significant attention in the field of medicinal chemistry. This structural motif is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. The inherent asymmetry and rich electronic features of this core, arising from the presence of nitrogen and oxygen heteroatoms, provide a three-dimensional architecture that is conducive to specific and high-affinity binding to protein active sites.
Derivatives of the broader oxazine class have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The pyridine ring, a common feature in many approved drugs, often serves as a key hydrogen bond acceptor and can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 5-position of the pyrido[4,3-b][1][2]oxazine core, as in the title compound, is a strategic modification. Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and other non-covalent interactions. This makes 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine a promising starting point for the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. These parameters influence its solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.
| Property | Value | Source(s) |
| CAS Number | 1198154-67-4 | [3][4] |
| Molecular Formula | C₇H₇ClN₂O | [3][4] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Physical State | Solid | [3][4] |
| Purity | Typically >95% (commercial sources) | [3][4] |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine | [4] |
| Canonical SMILES | ClC1=NC=CC2=C1NCCO2 | [4] |
| InChI Key | GOTGHJHYANOPEJ-UHFFFAOYSA-N | [4] |
A Proposed Synthetic Pathway: A Scientifically Grounded Approach
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine.
Step-by-Step Experimental Protocols (Hypothetical)
Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine (2)
-
Rationale: The introduction of a nitro group at the 3-position is a crucial first step to enable the subsequent installation of a hydroxyl group. The amino group at the 2-position directs the nitration to the adjacent 3-position.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid (50 mL) at 0°C, add 2-amino-5-chloropyridine (1) (12.85 g, 0.1 mol) portion-wise, maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add a mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate until a yellow precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-amino-3-nitro-5-chloropyridine (2).
-
Step 2: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (3)
-
Rationale: This step involves the diazotization of the amino group of the nitro-intermediate, followed by hydrolysis to introduce the hydroxyl group, and subsequent reduction of the nitro group to an amine. A more direct approach, as outlined in a related patent[5], involves diazotization of a 3-amino precursor.
-
Protocol:
-
Suspend 2-amino-3-nitro-5-chloropyridine (2) (17.35 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add a catalyst, such as palladium on carbon (10 mol%), and subject the mixture to hydrogenation (50 psi) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
The crude 2-hydroxy-3-amino-5-chloropyridine (3) can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 3: Synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (4)
-
Rationale: The final step involves the formation of the oxazine ring through a nucleophilic substitution reaction. The amino and hydroxyl groups of the precursor (3) react with a suitable two-carbon electrophile, such as 1,2-dibromoethane, in the presence of a base.
-
Protocol:
-
To a solution of 2-hydroxy-3-amino-5-chloropyridine (3) (14.45 g, 0.1 mol) in a polar aprotic solvent such as DMF (100 mL), add a base, for instance, potassium carbonate (27.6 g, 0.2 mol).
-
To this stirred suspension, add 1,2-dibromoethane (20.6 g, 0.11 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (4).
-
Characterization and Analytical Data (Predicted)
While specific spectral data for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine is not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as the methylene protons of the oxazine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen and oxygen heteroatoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the chlorine atom will exhibit a characteristic chemical shift, and the carbons of the heterocyclic rings will appear in the aromatic and aliphatic regions, respectively.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.6 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M peak).
Potential Applications in Drug Discovery and Research
The 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine scaffold holds considerable promise as a building block in drug discovery programs. Its structural features suggest several potential therapeutic applications:
-
Kinase Inhibitors: The pyrido-oxazine core can serve as a scaffold for the design of inhibitors targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many known kinase inhibitors.
-
Anticancer Agents: The development of novel anticancer agents is a major focus of modern drug discovery. The cytotoxic and antiproliferative activities observed in related pyrido-oxazine derivatives suggest that this scaffold could be explored for the development of new oncology therapeutics.
-
CNS-Active Agents: The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of drugs for central nervous system disorders. The physicochemical properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine could be fine-tuned through further chemical modification to optimize its potential for CNS applications.
Workflow for Exploring the Therapeutic Potential
Caption: A typical workflow for exploring the therapeutic potential of a novel chemical scaffold.
Conclusion and Future Perspectives
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine represents a valuable chemical entity with significant potential for the development of novel therapeutic agents. While a detailed, publicly available experimental dossier for this specific compound is currently limited, this guide provides a robust, scientifically-informed framework for its synthesis and potential applications. The proposed synthetic route offers a clear and logical pathway for its preparation, and the predicted analytical characteristics provide a basis for its characterization.
As the demand for novel chemical matter in drug discovery continues to grow, scaffolds such as 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine will undoubtedly play a crucial role. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this promising heterocyclic system.
References
An In-depth Technical Guide to the Physicochemical Characterization of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Foreword: A Practical Approach to Compound Characterization
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine , a heterocyclic compound of interest.
As direct experimental data for this specific molecule is not extensively published, this document takes a proactive, field-proven approach. It is structured not as a simple data sheet, but as a strategic guide for researchers and scientists. We will detail the established methodologies and the scientific rationale behind the experimental determination of each critical parameter. This guide is designed to be a self-validating system, empowering you to not only understand the properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine but also to apply these robust analytical techniques to other novel chemical entities.
Molecular Identity and Core Properties
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound featuring a fused pyrido-oxazine ring system.[1][2] The presence of nitrogen and oxygen heteroatoms, along with a chlorine substituent on the pyridine ring, imparts specific chemical characteristics that are crucial for its potential applications.
| Property | Value/Description | Source(s) |
| CAS Number | 1198154-67-4 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.6 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity (Typical) | ≥95% | [1][2] |
| Storage | Sealed in a dry environment, store in a freezer (-20°C) | [3] |
Thermal Properties: Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. For a pure substance, the melting range is typically sharp (0.5-1.0°C), whereas impurities tend to depress and broaden this range.[4]
Experimental Protocol: Capillary Melting Point Determination
This method is a standard and reliable technique for determining the melting point of a solid organic compound.[5][6][7]
Causality of Experimental Choices: The use of a finely ground powder in a sealed capillary ensures uniform heat transfer and prevents solvent evaporation if residual solvent is present. A slow heating rate near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, providing an accurate measurement.
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine on a clean, dry surface (e.g., a watch glass).
-
Finely crush the solid into a powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm in height.
-
-
Apparatus Setup (Mel-Temp or similar):
-
Insert the capillary tube into the sample holder of the melting point apparatus.
-
Set the initial temperature to approximately 20°C below the expected melting point (if unknown, a rapid preliminary heating can be performed to find an approximate range).[5]
-
-
Measurement:
-
Begin heating at a rate of 10-20°C per minute for the initial rapid determination.
-
For an accurate measurement, use a fresh sample and heat rapidly to about 15°C below the approximate melting point found.
-
Reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting range is T1-T2.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the apparatus using certified reference standards with known melting points.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
While melting point can indicate purity, HPLC provides a quantitative assessment of the sample's composition, separating the main compound from any impurities.[8][9] A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
Causality of Experimental Choices: A C18 column is a common choice for reversed-phase chromatography, offering good retention for a wide range of organic molecules. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile), is chosen to elute the compound with a reasonable retention time and good peak shape. The UV detector wavelength is selected based on the compound's UV absorbance maximum to ensure high sensitivity.[10][11]
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to make a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by a preliminary UV scan of the compound (likely in the 254-280 nm range).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish the baseline.
-
Inject the working solution.
-
Record the chromatogram for a sufficient time to allow all components to elute.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Solubility Profile
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[12][13] The "shake-flask" method is the gold standard for determining equilibrium solubility.[3]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Causality of Experimental Choices: This method determines the thermodynamic equilibrium solubility by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[3][14] Using buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) is crucial for ionizable compounds as it mimics the physiological pH range of the gastrointestinal tract.[3] Quantification by a sensitive analytical method like HPLC or LC-MS is necessary to accurately measure the concentration of the dissolved compound.[14]
Step-by-Step Methodology:
-
Preparation:
-
Prepare relevant aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[3]
-
Prepare organic solvents of interest (e.g., DMSO, ethanol, methanol).
-
-
Equilibration:
-
Add an excess amount of solid 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine to a vial containing a known volume of the chosen solvent (e.g., 2 mg in 1 mL). Ensure that solid material remains undissolved.
-
Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
-
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's solubility, absorption, and receptor-binding characteristics at different pH values. For a molecule like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine with basic nitrogen atoms, determining the pKa is essential.
Experimental Protocol: Spectrophotometric pKa Determination
Causality of Experimental Choices: This method is based on the principle that the UV-Vis absorbance spectrum of a compound changes as it ionizes. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the protonated and deprotonated species are present in equal concentrations, which corresponds to the pKa.[15]
Step-by-Step Methodology:
-
Preliminary Scan:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare two solutions from the stock in highly acidic (e.g., pH 1) and highly basic (e.g., pH 13) buffers.
-
Scan the UV-Vis spectrum of both solutions to identify the wavelength with the largest difference in absorbance between the ionized and unionized forms.
-
-
Titration:
-
Prepare a series of buffers with finely spaced pH values (e.g., 0.2 pH unit increments) covering the expected pKa range.
-
Add a constant amount of the compound's stock solution to each buffer.
-
Measure the absorbance of each solution at the predetermined analytical wavelength.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by fitting the data to a suitable model to determine the inflection point, which corresponds to the pKa.
-
Structural Elucidation: Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected to show signals for the aromatic protons on the pyridine ring, as well as signals for the methylene (-CH₂-) groups and the amine (-NH-) proton in the oxazine ring.
-
¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons. The carbon attached to the chlorine atom will have a characteristic chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expected to show characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-O-C stretching of the oxazine ring.
Mass Spectrometry (MS)
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight (170.6). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.
Visualizing Experimental Workflows
To further clarify the logical flow of the described protocols, the following diagrams are provided.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for Shake-Flask Solubility Assay.
Conclusion
The physicochemical properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine define its fundamental chemical identity and potential utility in research and development. This guide has provided a comprehensive framework for the experimental determination of its key characteristics, including thermal properties, purity, solubility, and ionization constant. By adhering to these robust, validated protocols, researchers can generate high-quality, reliable data, paving the way for further investigation and application of this promising heterocyclic scaffold.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 3. who.int [who.int]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 9. torontech.com [torontech.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. benchchem.com [benchchem.com]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. fulir.irb.hr [fulir.irb.hr]
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust resource for researchers. It covers the core molecular structure, physicochemical properties, a proposed synthetic pathway with detailed mechanistic insights, and an exploration of its potential applications in medicinal chemistry and drug discovery, particularly focusing on the broader class of pyrido[4,3-b][1][2]oxazines.
Introduction: The Pyrido[4,3-b][1][2]oxazine Scaffold
The pyrido[1][2]oxazine core is a significant heterocyclic scaffold in medicinal chemistry, integrating a pyridine ring with an oxazine ring. This fusion imparts a unique three-dimensional architecture and electronic properties that are of considerable interest for designing novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, including their potential as anticancer agents and kinase inhibitors. The introduction of a chlorine atom at the 5-position of the 3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine structure is anticipated to modulate its physicochemical properties and biological activity, making it a target of interest for further investigation.
Molecular Structure and Physicochemical Properties
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine possesses a bicyclic structure where a pyridine ring is fused to a 1,4-oxazine ring. The "3,4-dihydro-2H" designation indicates the saturation of the oxazine ring.
Caption: Molecular Structure of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine.
Table 1: Physicochemical Properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine
| Property | Value | Source |
| CAS Number | 1198154-67-4 | [3] |
| Molecular Formula | C₇H₇ClN₂O | [3][4] |
| Molecular Weight | 170.60 g/mol | [4] |
| Appearance | Solid | [3][4] |
| Purity | Typically ≥95% (commercial) | [4] |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine | [3] |
| Canonical SMILES | ClC1=NC=CC2=C1NCCO2 | [3] |
| InChI Key | GOTGHJHYANOPEJ-UHFFFAOYSA-N | [3][4] |
Proposed Synthesis Protocol
Proposed Reaction Scheme:
Caption: Proposed synthetic workflow for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Step-by-Step Methodology:
Step 1: Synthesis of the Pyrido[4,3-b][1][2]oxazine Core
-
Rationale: The initial step involves the formation of the core heterocyclic system. The reaction of 3-amino-4-hydroxypyridine with a bifunctional reagent like ethyl 2-chloroacetoacetate is a known method for constructing the pyrido[4,3-b][1][2]oxazine ring system.[5]
-
Procedure:
-
To a solution of 3-amino-4-hydroxypyridine in a suitable solvent such as ethanol or a mixture of ethanol and pyridine, add ethyl 2-chloroacetoacetate.
-
The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the pyrido[4,3-b][1][2]oxazine derivative.
-
Step 2: Chlorination
-
Rationale: The introduction of the chlorine atom at the 5-position is a key step. A variety of chlorinating agents can be employed, with the choice depending on the reactivity of the substrate and the desired selectivity. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or phosphorus oxychloride (POCl₃).
-
Procedure:
-
The pyrido[4,3-b][1][2]oxazine derivative from Step 1 is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile).
-
The chlorinating agent (e.g., NCS) is added portion-wise at a controlled temperature, often at 0 °C to room temperature.
-
The reaction is stirred until completion, as indicated by TLC analysis.
-
The reaction mixture is then quenched, for example, with an aqueous solution of sodium thiosulfate if NCS is used.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization to afford the final product, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
-
Spectroscopic Characterization (Predicted)
As experimental spectra for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine are not available in the public domain, the following are predicted characteristic spectral features based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chlorine atom and the oxazine ring. - Methylene protons of the oxazine ring (-OCH₂- and -NCH₂-) would likely appear as multiplets in the δ 3.5-4.5 ppm region. - A broad singlet corresponding to the N-H proton of the oxazine ring is expected, likely in the δ 5.0-6.0 ppm range, which would be D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring are anticipated in the δ 110-160 ppm range. The carbon bearing the chlorine atom will be significantly influenced. - Methylene carbons of the oxazine ring (-OCH₂- and -NCH₂-) are expected in the δ 40-70 ppm region. |
| Mass Spec (EI) | - The molecular ion peak [M]⁺ would be observed at m/z 170, with a characteristic [M+2]⁺ peak at m/z 172 with approximately one-third the intensity, confirming the presence of one chlorine atom. - Fragmentation may involve the loss of ethylene oxide or other characteristic fragments from the oxazine ring. |
| IR Spectroscopy | - A sharp band corresponding to the N-H stretch is expected around 3300-3400 cm⁻¹. - C-H stretching vibrations for the aromatic and aliphatic protons will be observed in the 2850-3100 cm⁻¹ region. - C=N and C=C stretching vibrations of the pyridine ring are expected in the 1500-1600 cm⁻¹ region. - A strong C-O-C stretching band from the oxazine ring should be present around 1100-1250 cm⁻¹. - A C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range. |
Potential Applications in Drug Discovery
The pyrido[4,3-b][1][2]oxazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.
-
Anticancer Activity: Several studies have highlighted the potential of pyrido[4,3-b][1][2]oxazine derivatives as anticancer agents.[1] The mechanism of action can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and target engagement.
-
Kinase Inhibition: The structural features of pyrido-oxazines make them attractive candidates for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. For example, derivatives of the isomeric pyrido[2,3-b][1][2]oxazine have been investigated as EGFR-TK inhibitors for non-small cell lung cancer.
-
Other Potential Activities: The broader class of oxazine-containing compounds has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and CNS-related effects.[6] The specific substitution pattern of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine warrants its evaluation in a variety of biological assays to uncover its full therapeutic potential.
Conclusion
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic strategy, and a predictive analysis of its spectral properties, serving as a valuable starting point for researchers. The established biological potential of the broader pyrido-oxazine class suggests that this chlorinated derivative is a worthy candidate for synthesis and biological evaluation in the quest for novel therapeutic agents. Further experimental work is necessary to validate the proposed synthesis and to fully elucidate the spectroscopic and biological profile of this compound.
References
- 1. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 2. preprints.org [preprints.org]
- 3. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]
- 4. jiehuapharma.com [jiehuapharma.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Evolving Landscape of Pyrido[4,3-b]oxazine Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrido[4,3-b]oxazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of its derivatives, with a primary focus on their well-documented anticancer properties. We delve into specific molecular targets, including critical protein kinases like EGFR and Pim-1, and elucidate the structure-activity relationships that govern their potency. Furthermore, this guide explores emerging activities in the antimicrobial and anti-inflammatory domains, offering a comprehensive view of the scaffold's potential. Detailed experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. This document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics, consolidating current knowledge and highlighting future research trajectories for this promising class of compounds.
Introduction to the Pyrido[4,3-b]oxazine Scaffold
The fusion of a pyridine ring with an oxazine ring creates the pyrido-oxazine heterocyclic system. The specific isomer, pyrido[4,3-b]oxazine, possesses a unique electronic and structural architecture that makes it an attractive core for designing biologically active molecules. Its rigid, planar structure provides a foundation for introducing various substituents, allowing for the fine-tuning of its pharmacological profile.
Core Chemical Structure and Significance
The pyrido[4,3-b][1][2]oxazine nucleus is a bicyclic system where the pyridine and 1,4-oxazine rings are fused. This arrangement is of significant interest because nitrogen and oxygen heteroatoms can form crucial hydrogen bonds and other non-covalent interactions with biological targets, a fundamental principle in rational drug design. The versatility of this scaffold has led to its exploration for a wide range of therapeutic applications, from oncology to infectious diseases.[1]
Overview of Synthetic Strategies
A prevalent and effective method for synthesizing the pyrido[4,3-b][1][2]oxazine core involves the reaction of a suitably substituted 3-amino-4-hydroxypyridine with α-halo carbonyl compounds.[1][3] This approach allows for the introduction of diversity at various positions of the oxazine ring, which is critical for developing structure-activity relationship (SAR) studies.
A typical synthetic pathway begins with a multi-functionalized pyridine precursor. For instance, catalytic hydrogenation of a nitropyridine derivative can yield a key 5-amino-4-hydroxypyridine intermediate.[1] This intermediate is then cyclized by reacting with α-halo ketones in an acidic medium, such as acetic acid, to furnish the final pyrido[4,3-b][1][2]oxazine derivatives.[1]
References
- 1. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrido[4,3-b]oxazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, yet understudied member of this family: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. In the absence of direct mechanistic studies for this particular compound, this document synthesizes evidence from structurally analogous compounds to propose a putative mechanism of action. We hypothesize that 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine exerts its biological effects, potentially as an anticancer agent, through the inhibition of key cellular kinases or by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will delve into the chemical rationale for this hypothesis, present detailed experimental protocols to validate these claims, and provide a framework for future research and development.
Introduction: The Therapeutic Potential of the Pyrido[4,3-b]oxazine Core
The fusion of a pyridine and an oxazine ring creates the pyrido-oxazine heterocyclic system, a scaffold that has garnered significant interest in drug discovery. The inherent asymmetry and rich electronic features of this core allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] The specific compound of interest, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, is a relatively simple derivative, yet its mechanism of action remains unelucidated.
Chemical Properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
To understand its potential biological interactions, a summary of its key chemical properties is essential.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O | [5][6] |
| Molecular Weight | 170.6 g/mol | [5][6] |
| Appearance | Solid | [5][6] |
| Purity | Typically ≥95% | [5][6] |
| CAS Number | 1198154-67-4 | [5] |
A Hypothesized Mechanism of Action: Learning from Analogs
Direct experimental evidence for the mechanism of action of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is not currently available in published literature. However, by examining the biological activities of structurally related compounds, we can formulate a compelling hypothesis.
Putative Target Class 1: Protein Kinase Inhibition
A growing body of evidence suggests that the broader family of pyridoxazine derivatives can function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
Pim-1 Kinase Inhibition: A study on macrocyclic benzo[b]pyrido[4,3-e][7][8]oxazine derivatives demonstrated potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[7] The structural similarity of the core pyrido-oxazine scaffold suggests that 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine may also interact with the ATP-binding pocket of Pim-1 or other related kinases.
Putative Target Class 2: Disruption of Microtubule Dynamics
An alternative or complementary mechanism could involve the disruption of the microtubule cytoskeleton, a validated target for many successful anticancer drugs.
-
Tubulin Binding: Research on 1,2-dihydropyrido[3,4-b]pyrazines, which are structurally analogous to the dihydropyrido-oxazine core, has indicated that these compounds may compete with colchicine for binding to tubulin.[9][10] This interaction would inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis. Studies on other pyrido[4,3-b][7][8]oxazines have also shown an effect on the mitotic index of cultured cancer cells, lending further support to this hypothesis.[8]
The following diagram illustrates the two proposed signaling pathways that could be affected by 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Caption: Proposed dual mechanism of action for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Experimental Validation: A Step-by-Step Guide
To test our hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a robust framework for investigating the biological activity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine if the compound directly inhibits the activity of Pim-1 kinase.
Protocol:
-
Reagents and Materials: Recombinant human Pim-1 kinase, suitable peptide substrate (e.g., PKA tide), ATP, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, positive control inhibitor (e.g., SGI-1776), kinase buffer, ADP-Glo™ Kinase Assay kit (Promega).
-
Compound Preparation: Prepare a stock solution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Kinase Reaction: In a 96-well plate, combine the kinase buffer, Pim-1 kinase, and the peptide substrate.
-
Compound Addition: Add the diluted compound or positive/negative controls to the appropriate wells.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Proliferation and Cytotoxicity Assay
This assay will determine the effect of the compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Lines: Select relevant cancer cell lines (e.g., a panel of leukemia, breast, and prostate cancer cell lines).
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine for 48-72 hours.
-
Viability Assessment: Use a suitable cell viability reagent such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega) to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This experiment will investigate if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.
Protocol:
-
Cell Treatment: Treat a selected cancer cell line with the GI₅₀ concentration of the compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Tubulin Polymerization Assay
This biochemical assay will directly assess the compound's ability to interfere with microtubule formation.
Protocol:
-
Reagents: Purified tubulin, polymerization buffer, GTP, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, positive control (e.g., colchicine), negative control (e.g., paclitaxel).
-
Assay Setup: In a 96-well plate, combine the polymerization buffer and tubulin.
-
Compound Addition: Add the test compound or controls.
-
Initiate Polymerization: Add GTP to initiate tubulin polymerization and incubate at 37°C.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Compare the polymerization curves in the presence of the compound to the controls to determine if it inhibits or promotes tubulin polymerization.
The following diagram illustrates the experimental workflow to validate the hypothesized mechanism of action.
Caption: A streamlined workflow for the experimental validation of the proposed mechanisms.
Future Directions and Conclusion
The exploration of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine's mechanism of action is still in its infancy. The hypotheses presented in this guide, based on the activities of structurally related compounds, offer a logical starting point for a comprehensive investigation. Should the primary hypotheses be validated, further studies could include:
-
Broad Kinase Profiling: To determine the selectivity of the compound against a wider panel of kinases.
-
In Vivo Efficacy Studies: To assess the antitumor activity in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.
References
- 1. oaji.net [oaji.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpsr.info [ijpsr.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 7. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[4,3-b]oxazine scaffold represents a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating potent activity in oncology. This technical guide focuses on a specific, under-investigated derivative, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, and outlines a comprehensive, multi-tiered strategy for the identification and validation of its potential therapeutic targets. Given the absence of established targets for this particular compound, this document serves as a roadmap for researchers, providing a logical framework and detailed experimental protocols to elucidate its mechanism of action and unlock its therapeutic potential. We will explore a synergistic approach that combines in silico predictive modeling, direct biochemical target engagement assays, and sophisticated cell-based genetic screening methodologies. This guide is designed to empower drug discovery professionals to systematically deconvolve the pharmacology of this novel compound.
Introduction: The Therapeutic Promise of the Pyrido-oxazine Core
The fusion of pyridine and oxazine rings creates a heterocyclic scaffold with significant potential for biological activity.[1][2][3] Various derivatives of the broader pyrido-oxazine class have been investigated for a range of therapeutic applications, including antimicrobial and anticancer effects.[1][4][5] Notably, related structures such as pyrido[2,3-b][6][7]oxazine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[8][9] Furthermore, macrocyclic benzo[b]pyrido[4,3-e][6][7]oxazine derivatives have demonstrated inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[10]
The subject of this guide, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, remains a largely unexplored entity. Its structural features, however, suggest that it may interact with a variety of biological targets, making a systematic investigation into its mechanism of action a high-priority endeavor for drug discovery programs. This document provides a strategic workflow for identifying these unknown targets, a critical first step in the drug discovery process.[11][12] The successful identification and validation of a drug's target are paramount, as they directly influence the trajectory and ultimate success of a therapeutic development campaign.[11][12][13]
A Multi-pronged Approach to Target Identification
To robustly identify the therapeutic targets of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a multi-faceted strategy is essential. Relying on a single methodology can lead to false positives or an incomplete understanding of the compound's polypharmacology. We propose a three-tiered approach that leverages computational, biochemical, and genetic methods to generate and validate target hypotheses.[7][14]
This integrated strategy ensures a comprehensive search for potential targets, from initial predictions to direct evidence of physical interaction and functional relevance in a cellular context.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. drughunter.com [drughunter.com]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. editco.bio [editco.bio]
- 12. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 13. ddtjournal.com [ddtjournal.com]
- 14. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
An In-Depth Technical Guide to the Synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
This guide provides a comprehensive overview of a proposed synthetic route for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented in publicly available literature, this document outlines a scientifically sound and plausible pathway based on established principles of organic chemistry and analogous transformations. The proposed synthesis is designed to be robust and reproducible, with each step explained in detail to provide a clear understanding of the underlying chemical principles.
Introduction and Retrosynthetic Analysis
The pyrido-oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 5-position of the 3,4-dihydro-2H-pyrido[4,3-b]oxazine core can significantly influence the molecule's physicochemical properties and biological target engagement. This guide details a two-step synthetic sequence commencing from a commercially available starting material, 3-amino-4-chloropyridine.
Our synthetic strategy is based on a logical retrosynthetic analysis, which involves the disconnection of the target molecule into simpler, readily available precursors.
The retrosynthetic analysis reveals a key intermediate, 2-((4-chloropyridin-3-yl)amino)ethan-1-ol , which can be accessed through the N-alkylation of 3-amino-4-chloropyridine . The final ring closure is proposed to occur via an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction.
Synthesis of the Key Intermediate: 2-((4-chloropyridin-3-yl)amino)ethan-1-ol
The initial step in the synthesis involves the N-alkylation of 3-amino-4-chloropyridine with a suitable two-carbon electrophile. Both 2-chloroethanol and ethylene oxide are viable reagents for this transformation. The use of 2-chloroethanol in the presence of a base is a common method for the hydroxyethylation of amines.
Reaction Scheme
Experimental Protocol
Materials:
-
3-Amino-4-chloropyridine
-
2-Chloroethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((4-chloropyridin-3-yl)amino)ethan-1-ol.
Scientific Rationale
The N-alkylation of an aminopyridine is a well-established transformation. The choice of potassium carbonate as the base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity towards the electrophilic carbon of 2-chloroethanol. DMF is an excellent polar aprotic solvent for this type of reaction, as it can dissolve the reactants and facilitate the substitution reaction.
Intramolecular Cyclization to Yield 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
The final step of the synthesis is the intramolecular cyclization of the key intermediate to form the desired pyrido-oxazine ring system. This transformation is achieved through an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. The hydroxyl group of the N-(2-hydroxyethyl) side chain acts as the nucleophile, displacing the chlorine atom at the 4-position of the pyridine ring.
Reaction Scheme
Experimental Protocol
Materials:
-
2-((4-chloropyridin-3-yl)amino)ethan-1-ol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-((4-chloropyridin-3-yl)amino)ethan-1-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Scientific Rationale
The intramolecular SNA_r_ reaction is a powerful method for the construction of heterocyclic rings. The use of a strong base like sodium hydride is necessary to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient carbon atom bearing the chlorine at the 4-position of the pyridine ring. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The formation of a stable six-membered ring provides the thermodynamic driving force for this cyclization. The choice of an aprotic solvent like THF is essential to prevent protonation of the highly reactive alkoxide intermediate.
Data Summary
| Step | Reactants | Key Reagents and Conditions | Product |
| 1 | 3-Amino-4-chloropyridine, 2-Chloroethanol | K₂CO₃, DMF, 80-100 °C | 2-((4-chloropyridin-3-yl)amino)ethan-1-ol |
| 2 | 2-((4-chloropyridin-3-yl)amino)ethan-1-ol | NaH, THF, Reflux | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine |
Characterization
The identity and purity of the synthesized 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine should be confirmed using a combination of standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic route to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. The proposed two-step synthesis, involving an N-alkylation followed by an intramolecular SNA_r_ cyclization, utilizes readily available starting materials and well-established reaction methodologies. This guide provides researchers and drug development professionals with a solid foundation for the synthesis of this and related pyrido-oxazine derivatives for further investigation.
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Technical Guide for Drug Discovery Professionals
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine: A Technical Guide for Drug Discovery Professionals
Disclaimer: The current scientific literature lacks specific experimental data on the synthesis, characterization, and biological activity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine. This guide has been compiled by leveraging available information on structurally related compounds and established principles of medicinal and synthetic chemistry to provide a foundational resource for researchers. All proposed experimental procedures and predicted properties should be considered hypothetical until validated by laboratory investigation.
Introduction
The pyrido[4,3-b][1][2]oxazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of various biologically active molecules. This fused ring system is of significant interest due to its structural resemblance to endogenous neurotransmitters and its ability to present substituents in a well-defined three-dimensional space, making it a valuable template for designing ligands for a range of biological targets. The introduction of a chloro-substituent at the 5-position is anticipated to modulate the compound's physicochemical properties and biological activity, potentially enhancing potency, selectivity, or pharmacokinetic parameters. This guide provides a comprehensive overview of the current, albeit limited, understanding of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine and its potential in drug discovery.
Physicochemical Properties
While experimental data for the title compound is not available, its basic properties can be calculated from its structure.
| Property | Value | Source |
| CAS Number | 1198154-67-4 | Vendor Information |
| Molecular Formula | C₇H₇ClN₂O | Calculated |
| Molecular Weight | 170.60 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | Calculated |
| Predicted logP | 1.5393 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Proposed Synthesis
A plausible synthetic route to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine can be conceptualized based on established methods for the synthesis of related pyrido-oxazine systems. A key disconnection approach suggests a cyclization reaction between a suitably substituted pyridine precursor and a C2-building block.
A potential starting material is 3-amino-4-chloropyridine.[3][4] The synthesis of this precursor has been documented in the literature.[5][6] The overall synthetic strategy would likely involve the initial formation of an intermediate that can undergo intramolecular cyclization to form the oxazine ring.
Hypothetical Experimental Protocol:
Step 1: Synthesis of N-(4-chloropyridin-3-yl)-2-chloroacetamide (Amide Intermediate)
-
To a stirred solution of 3-amino-4-chloropyridine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine, 1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide intermediate.
Step 2: Synthesis of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (Lactam Intermediate)
-
Dissolve the N-(4-chloropyridin-3-yl)-2-chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring for the formation of the cyclized product by TLC.
-
After completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the lactam intermediate.
Step 3: Reduction to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (Target Compound)
-
To a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the lactam intermediate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude target compound.
-
Purify the final product by column chromatography on silica gel to yield 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While the specific biological targets of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine are unknown, the broader class of pyrido-oxazine derivatives has been investigated for a range of pharmacological activities.
Anticancer Potential
Derivatives of the pyrido[4,3-b][1][2]oxazine and related pyrido[2,3-b][1][2]oxazine scaffolds have been explored as potential anticancer agents.[7][8] For instance, some pyrido[4,3-b][1][2]oxazines have been evaluated for their effects on the proliferation of leukemia cells.[7] More recently, macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives have been designed as potent Pim-1 kinase inhibitors, a target implicated in various cancers.[9] The introduction of a chloro group can influence anticancer activity. In many heterocyclic scaffolds, chloro-substitution has been shown to enhance cytotoxic effects.[10] This enhancement can be attributed to increased lipophilicity, which can improve cell membrane permeability, or through specific interactions within the target's binding pocket.[1][2]
Central Nervous System (CNS) Activity
The structural similarity of the pyrido-oxazine core to certain neurotransmitters suggests potential applications in treating CNS disorders. The rigid framework of the molecule can orient substituents in a way that allows for specific interactions with CNS receptors.
Impact of the Chloro-Substituent
The chlorine atom at the 5-position is expected to have a significant impact on the molecule's properties:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which will influence the electron density of the pyridine ring system. This can affect the pKa of the basic nitrogen atoms and modulate the strength of hydrogen bonding interactions with biological targets.
-
Steric and Lipophilic Effects: The chloro group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. It can also provide additional van der Waals interactions within a protein's binding site, potentially increasing binding affinity.[2]
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which might improve the compound's pharmacokinetic profile.
The concept of bioisosteric replacement is relevant here, where a chlorine atom can be considered a bioisostere for other groups.[11][12][13][14] The choice between different halogens, such as fluorine and chlorine, can have subtle but important consequences for a drug candidate's profile.[15]
In Silico ADME-Tox Predictions
In the absence of experimental data, in silico models can provide preliminary insights into the potential ADME-Tox properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine.[16][17][18][19][20]
Based on its calculated properties, the compound is expected to have good oral bioavailability according to Lipinski's Rule of Five. However, more sophisticated modeling would be required to predict specific parameters like blood-brain barrier penetration, interaction with metabolic enzymes, and potential toxicities.
Future Directions
The lack of published data on 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine highlights a significant knowledge gap. Future research should focus on:
-
Development and Optimization of a Reliable Synthetic Route: The proposed synthesis should be experimentally verified and optimized for yield and purity.
-
Full Spectroscopic Characterization: Comprehensive analysis using NMR, IR, and mass spectrometry is necessary to confirm the structure of the synthesized compound.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, such as kinases and CNS receptors, based on the known activities of related pyrido-oxazines.
-
Pharmacokinetic Profiling: If promising biological activity is identified, in vitro and in vivo ADME studies should be conducted to assess its drug-like properties.
-
SAR Studies: Synthesis and evaluation of analogues with modifications at various positions of the pyrido-oxazine core will be crucial to understand the structure-activity relationships and to optimize lead compounds.
Conclusion
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine represents an unexplored area within the broader class of biologically active pyrido-oxazines. While the absence of specific literature necessitates a theoretical approach, this guide provides a framework for initiating research into this promising scaffold. By leveraging established synthetic methodologies and principles of medicinal chemistry, it is possible to embark on the synthesis and biological evaluation of this compound, potentially uncovering novel therapeutic agents for a range of diseases. The insights provided herein are intended to serve as a catalyst for further investigation into this intriguing molecule.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. 3-Amino-4-chloropyridine | 20511-15-3 | FA17569 [biosynth.com]
- 4. 3-Amino-4-chloropyridine | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (CAS No. 1198154-67-4). As a Senior Application Scientist, the following information is synthesized from available safety data sheets and knowledge of related heterocyclic compounds to ensure a thorough understanding of the risks and procedures associated with the use of this compound in a research and development setting.
Introduction and Chemical Identity
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound belonging to the pyridoxazine class.[1] Its structure, featuring a chlorinated pyridine ring fused to a morpholine ring, suggests its potential utility as a building block in medicinal chemistry and drug discovery. The presence of the chloro- and amino- functionalities offers sites for further chemical modification.
Molecular Structure:
Caption: Molecular structure of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for understanding the compound's behavior in various experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [1][2] |
| Molecular Weight | 170.6 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| CAS Number | 1198154-67-4 | [2] |
| InChI Key | GOTGHJHYANOPEJ-UHFFFAOYSA-N | [2] |
Hazard Identification and GHS Classification
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is classified as a hazardous substance. The primary hazards are related to its irritant properties.
GHS Pictogram:
Signal Word: Warning [2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A comprehensive list of precautionary statements is provided in the handling protocols section of this guide.
Toxicological Profile
Based on the GHS classification, the primary toxicological concerns are:
-
Acute Toxicity: The compound is an irritant to the skin, eyes, and respiratory system. Inhalation of dust or fumes may lead to coughing, shortness of breath, and irritation of the mucous membranes. Direct contact with the skin can cause redness and inflammation. Eye contact is likely to result in significant irritation and potential damage.
-
Chronic Toxicity: No data on the long-term effects of exposure is currently available. It is prudent to minimize exposure to avoid potential unforeseen chronic health issues.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling this compound. The following workflow outlines the essential steps for safe handling.
Caption: Workflow for the safe handling of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against dust and splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. A lab coat is mandatory, and for larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter should be used.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions. However, detailed stability data is not available.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4]
Spill and Disposal Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system or waterways.
Experimental Protocols
Conclusion
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a valuable research chemical with potential applications in drug discovery. However, its hazardous properties, particularly its irritant nature, necessitate careful handling and adherence to stringent safety protocols. By understanding its chemical properties and potential hazards, and by implementing the recommended safety procedures, researchers can work with this compound safely and effectively.
References
An In-Depth Technical Guide to Determining the Solubility of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation design to in vivo bioavailability.[1][2] This guide provides a comprehensive technical framework for the systematic determination of the solubility of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the analytical quantification necessary for accurate data generation. This document is designed to equip researchers with the expertise to generate reliable and reproducible solubility profiles, a cornerstone of early-stage drug development.
Introduction: The Critical Role of Solubility in Drug Discovery
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound with a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.6 g/mol .[3][4] As a solid at room temperature, understanding its dissolution characteristics is paramount for any potential therapeutic application.[5] Solubility is a foundational physicochemical parameter that dictates the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[1] In drug development, poor aqueous solubility can lead to low absorption and inadequate bioavailability, dooming an otherwise potent compound to failure.[2][6]
Therefore, a robust and early characterization of a compound's solubility profile across a range of pharmaceutically relevant solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development. This guide will focus on the determination of thermodynamic solubility , which represents the true equilibrium state between the dissolved and undissolved solid forms of the compound and is the most relevant measure for predicting in vivo behavior.[2][7][8]
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two key types of solubility measurements commonly employed in pharmaceutical research:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent after an extended period, where a saturated solution is in equilibrium with the solid drug. The shake-flask method is the "gold standard" for determining this value.[8] It is a crucial parameter for later-stage development to optimize formulations and predict in vivo performance.[2]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when introduced into an aqueous buffer.[2][9] It is often used in high-throughput screening (HTS) during early discovery to quickly flag compounds with potential solubility issues.[9]
This guide will focus exclusively on the more definitive thermodynamic solubility, which provides the most reliable data for formulation and biopharmaceutical modeling.
Experimental Protocol: The Equilibrium Shake-Flask Method
The shake-flask method remains the most reliable and universally accepted technique for determining thermodynamic solubility.[7][8] The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.
Materials and Equipment
-
Compound: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (Purity ≥95%)[3][4]
-
Solvents: A range of solvents should be selected to cover different polarities and pH values, for example:
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl), pH 1.2
-
Methanol
-
Ethanol
-
Acetonitrile (ACN)
-
Dimethyl Sulfoxide (DMSO)
-
1-Octanol
-
-
Apparatus:
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Step-by-Step Experimental Workflow
The following protocol outlines a self-validating system for ensuring accuracy and reproducibility.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that equilibrium has been reached with the solid state.
-
Accurately add a known volume (e.g., 1-2 mL) of the desired solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).[7]
-
Agitate the suspensions for a predetermined period. A 24-hour period is common, but the time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).[10]
Step 3: Phase Separation
-
This is a critical step where errors can be introduced.[1] After equilibration, remove the vials and allow them to stand briefly for large particles to settle.
-
To separate the saturated supernatant from the undissolved solid, two primary methods can be used:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes). This is often preferred as it minimizes potential compound adsorption to filter materials.[1]
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Caution is advised as the compound may adsorb to the filter, potentially underestimating solubility.[1] A pre-validation step to check for filter binding is recommended.
-
Step 4: Quantification
-
Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.[9] A pre-established calibration curve is essential for accurate quantification.
Workflow Diagramdot
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound CAS#: 1198154-67-4 [m.chemicalbook.com]
- 6. rheolution.com [rheolution.com]
- 7. researchgate.net [researchgate.net]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Experimental Protocols for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (CAS No. 1198154-67-4). The pyridoxazine scaffold is a significant heterocyclic motif that is explored for its potential in medicinal chemistry, owing to the broad biological activities observed in related oxazine derivatives.[3][4] This guide details the compound's physicochemical properties, safety and handling protocols, a proposed synthetic route, and robust methods for purification and analytical characterization. The protocols are designed to be self-validating, emphasizing the rationale behind procedural steps to ensure reproducibility and scientific integrity.
Introduction and Significance
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine is a heterocyclic compound featuring a fused pyridine and oxazine ring system. Such scaffolds are of considerable interest in drug discovery. The incorporation of nitrogen and oxygen heteroatoms within the bicyclic structure imparts specific electronic and steric properties that make it a versatile template for chemical modification and the development of novel bioactive agents.[5]
While direct biological data for this specific compound is limited in public literature, the broader class of oxazines and their analogues have demonstrated a wide spectrum of pharmacological activities, including potential as antitumor, antimicrobial, and anti-inflammatory agents.[3][4][6] For instance, a positional isomer, 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine, has been investigated for its potential as an inhibitor of apoptosis proteins (IAPs), suggesting a promising avenue of research for related structures.[5] This document serves as a foundational resource to enable the synthesis, purification, and characterization of the title compound, facilitating its exploration in various research and development programs.
Physicochemical Properties and Safe Handling
Prior to any experimental work, it is critical to be familiar with the compound's properties and safety requirements.
Compound Data Summary
| Property | Value | Source |
| IUPAC Name | 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine | [7] |
| CAS Number | 1198154-67-4 | [7] |
| Molecular Formula | C₇H₇ClN₂O | [7][8] |
| Molecular Weight | 170.60 g/mol | [7][8] |
| Appearance | Solid | [7][8] |
| Typical Purity | ≥95% (Commercially available) | [7][8] |
| Canonical SMILES | ClC1=NC=CC2=C1NCCO2 | [7] |
| InChI Key | GOTGHJHYANOPEJ-UHFFFAOYSA-N | [7][8] |
Safety and Handling Protocol
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is classified as an irritant. Adherence to strict safety protocols is mandatory.
-
GHS Hazard Information:
-
Precautionary Measures:
-
Engineering Controls: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves (or other chemically resistant gloves), and ANSI-rated safety glasses or goggles at all times.
-
Handling: Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Proposed Synthesis Protocol
While this compound is commercially available, an in-house synthesis may be required for specific research needs, such as isotopic labeling or analogue synthesis. The following is a proposed, logically derived protocol based on established principles of heterocyclic chemistry, particularly the formation of oxazine rings from aminopyridinol precursors.[9]
Synthetic Rationale
The proposed synthesis involves the O-alkylation of a suitable 4-amino-5-chloropyridin-3-ol precursor with a two-carbon electrophile, followed by an intramolecular cyclization. This common strategy for forming 1,4-oxazine rings is efficient and relies on readily accessible starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Amino-5-chloropyridin-3-ol
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: O-Alkylation
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-5-chloropyridin-3-ol (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Add anhydrous potassium carbonate (2.5 eq). The use of a mild inorganic base is crucial to deprotonate the phenolic hydroxyl group without affecting the amino group significantly.
-
Add 2-bromoethanol (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-((4-amino-5-chloropyridin-3-yl)oxy)ethan-1-ol. This intermediate may be used in the next step without further purification if it is sufficiently pure.
-
-
Step 2: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the crude intermediate from Step 1 (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise over 20-30 minutes. The Mitsunobu reaction provides a powerful and generally high-yielding method for intramolecular dehydration to form the N-C bond of the oxazine ring under mild conditions.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC for the formation of the product.
-
Quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the residue with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification and Characterization
Purification of the crude product is essential to obtain material suitable for biological assays and further studies.
Purification by Column Chromatography
Rationale: Column chromatography effectively separates the desired product from reaction byproducts like triphenylphosphine oxide and unreacted reagents based on polarity differences.
Workflow Diagram:
Caption: Workflow for purification via column chromatography.
Protocol:
-
Prepare a slurry of silica gel 60 in hexane and pack it into a glass column.
-
Dissolve the crude product from the synthesis in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Adsorb the crude mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the product.
-
Collect fractions and analyze them by TLC, visualizing with a UV lamp (254 nm).
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine as a solid.
Analytical Characterization
Structural verification and purity assessment are mandatory final steps.
| Technique | Sample Preparation | Expected Results | Rationale |
| ¹H NMR | Dissolve ~5-10 mg in deuterated chloroform (CDCl₃) or DMSO-d₆. | Aromatic protons on the pyridine ring (2H), two distinct methylene signals (-O-CH₂- and -N-CH₂-) in the aliphatic region (each integrating to 2H), and a broad singlet for the N-H proton. | Confirms the proton framework and connectivity of the molecule. |
| ¹³C NMR | Use the same sample as for ¹H NMR. | Signals corresponding to the 7 unique carbon atoms in the structure, including those in the aromatic and aliphatic regions. | Verifies the carbon skeleton of the compound. |
| Mass Spec. (LC-MS) | Dissolve ~1 mg in methanol or acetonitrile. | A molecular ion peak [M+H]⁺ at m/z ≈ 171.0. A characteristic isotopic pattern for a single chlorine atom (M+H and M+2+H peaks in a ~3:1 ratio) should be observed. | Confirms the molecular weight and elemental composition (presence of chlorine). |
| HPLC | C18 column, mobile phase of acetonitrile/water with 0.1% TFA or formic acid. | A single major peak, allowing for the calculation of purity (e.g., >95%). | Provides a quantitative assessment of the compound's purity. |
References
- 1. 5-Chloro-2h-pyrido[4,3-b][1,4]oxazin-3(4h)-one [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
Application Notes and Protocols: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrido[4,3-b]oxazine Scaffold - A Privileged Heterocycle in Drug Discovery
The fusion of pyridine and oxazine rings creates the pyrido[4,3-b]oxazine heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry. This core structure is a key building block in the synthesis of a diverse range of pharmacologically active molecules. Oxazine derivatives, in general, are known to possess a wide array of biological activities, including sedative, analgesic, anticonvulsant, antimicrobial, and antitumor properties. The incorporation of the pyridine ring, a common motif in many pharmaceuticals, further enhances the drug-like properties of these molecules, influencing their solubility, metabolic stability, and ability to form key interactions with biological targets.
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, in particular, serves as a crucial intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This document provides a detailed guide to the application of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in medicinal chemistry, with a focus on its use in the synthesis of potential kinase inhibitors and other bioactive compounds.
Key Therapeutic Applications and Rationale
The pyrido[4,3-b]oxazine scaffold and its derivatives have shown promise in several therapeutic areas, primarily in oncology. The rationale for their activity often lies in their ability to mimic the hinge-binding region of ATP in various protein kinases, a class of enzymes frequently dysregulated in cancer.
-
Kinase Inhibition: Derivatives of the closely related pyrido[2,3-b][1][2]oxazine have been developed as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), including mutant forms that confer resistance to existing therapies in non-small cell lung cancer (NSCLC).[1] Similarly, benzo[b]pyrido[4,3-e][1][2]oxazine derivatives have been identified as novel and potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the survival and proliferation of various cancer cells.[3] The 5-chloro-pyrido[4,3-b]oxazine core provides a strategic starting point for synthesizing libraries of compounds to target these and other kinases.
-
Antimicrobial Activity: The broader class of oxazine derivatives has demonstrated significant antimicrobial properties. While specific data on 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is limited, related heterocyclic systems containing the oxazine ring have shown activity against various bacterial and fungal strains.[4][5] This suggests that derivatives of the title compound could be explored for their potential as novel anti-infective agents.
Data Presentation: Biological Activity of Pyrido-oxazine Derivatives
The following table summarizes the in vitro activity of representative pyrido-oxazine derivatives against various cancer cell lines and kinases. This data underscores the potential of this scaffold in generating potent bioactive molecules.
| Compound Class | Target | Cell Line/Assay | IC50 | Reference |
| Pyrido[2,3-b][1][2]oxazine Derivative (7f) | EGFR-TK | HCC827 (NSCLC) | 0.09 µM | [1] |
| Pyrido[2,3-b][1][2]oxazine Derivative (7f) | EGFR-TK | NCI-H1975 (NSCLC) | 0.89 µM | [1] |
| Pyrido[2,3-b][1][2]oxazine Derivative (7f) | EGFR-TK | A-549 (NSCLC) | 1.10 µM | [1] |
| Benzo[b]pyrido[4,3-e][1][2]oxazine Derivative (H5) | Pim-1 Kinase | Enzymatic Assay | 35 nM | [3] |
| Pyrido[4,3-e][1][2][3]triazino[...] Derivative (22) | Anticancer | HCT-116 (Colon) | 9-42 µM | [6] |
| Pyrido[4,3-e][1][2][3]triazino[...] Derivative (23) | Anticancer | HeLa (Cervical) | 25-83 µM | [6] |
Experimental Protocols
The primary application of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is as a building block for creating more complex molecules with enhanced biological activity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this strategy.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine with various arylboronic acids.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used, versatile, and commercially available catalyst for Suzuki couplings. Its selection provides a reliable starting point for reaction optimization.
-
Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water dissolves the inorganic base. This biphasic system facilitates the reaction at the interface.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Therefore, the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and ensure high catalytic activity.
Materials:
-
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Toluene and Water (or Dioxane/Water, DMF/Water)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M Na₂CO₃). The typical solvent ratio is 4:1 to 5:1 (organic:aqueous).
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-aryl-3,4-dihydro-2H-pyrido[4,3-b]oxazine derivative.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
Once a library of derivatives is synthesized, their biological activity can be assessed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrido-oxazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of pyrido-oxazine derivatives.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely published methodologies in synthetic and medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction is a Nobel Prize-winning methodology, and its mechanism and conditions are extensively documented.[7] The reliability of this reaction with chloro-pyridyl substrates is high, and the progress can be easily monitored by standard analytical techniques (TLC, LC-MS), allowing for real-time assessment of the reaction's success.
-
MTT Assay: This is a standard and robust method for assessing cell viability. The inclusion of positive and negative controls in each assay plate serves as an internal validation for the experiment's performance. Consistent results across replicate wells and experiments will further validate the obtained IC₅₀ values.
By following these established protocols and incorporating appropriate controls, researchers can have a high degree of confidence in the results obtained.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic strategy towards novel composite based on substituted pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde chitosan conjugate with antimicrobial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine using a Validated LC-MS Method
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This novel heterocyclic compound is of significant interest in pharmaceutical research and development. The described method demonstrates high sensitivity, specificity, and accuracy, making it suitable for various stages of drug development, from discovery and preclinical studies to quality control of active pharmaceutical ingredients (APIs). The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with industry standards.
Introduction
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound with a molecular formula of C₇H₇ClN₂O and a molecular weight of 170.6 g/mol [1][2]. As a derivative of the pyridoxazine scaffold, it holds potential for various therapeutic applications due to the diverse biological activities associated with this class of molecules. The development of novel pharmaceuticals requires rigorous analytical methods to accurately quantify the compound in various matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry[3]. This combination is ideal for the analysis of pharmaceutical compounds, offering high sensitivity and the ability to provide structural information[3][4].
The inherent polarity and structural features of nitrogen-containing heterocycles like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine can present challenges in chromatographic separation. Therefore, the development of a robust LC-MS method is crucial. This application note details a method that has been optimized for the analysis of this compound, addressing potential challenges and ensuring reliable quantification.
Experimental Workflow
A systematic approach was employed for the development and validation of the LC-MS method for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the LC-MS analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Materials and Reagents
-
Analyte: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (purity ≥95%)[1][2]
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC or LC-MS grade), Water (Type I, ultrapure)
-
Additives: Formic acid (FA, LC-MS grade), Ammonium acetate (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation and Conditions
Liquid Chromatography
The separation was performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The choice between reversed-phase and mixed-mode chromatography is critical for nitrogen-containing heterocycles[5][6]. A reversed-phase C18 column is often a good starting point, providing robust separation for a wide range of compounds.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min; hold at 95% B for 2 min; return to 5% B in 0.1 min; hold at 5% B for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
Mass Spectrometry
A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for detection. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is preferred for its high sensitivity and selectivity.
| Parameter | Setting |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Precursor Ion (Q1) | m/z 171.0 [M+H]⁺ |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |
| Fragmentor Voltage | To be optimized (typically 80-150 V) |
| Collision Energy (CE) | To be optimized |
Rationale for ESI Positive Mode: The presence of nitrogen atoms in the heterocyclic structure of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine makes it readily protonated, leading to a strong signal in the positive ionization mode. The protonated molecule [M+H]⁺ is expected at m/z 171.0, considering the molecular weight of 170.6 g/mol and the natural isotopic distribution.
Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: For analysis of the bulk drug, dissolve the sample in the diluent to a concentration within the calibration range. For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC-MS system.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: Key parameters for the validation of the analytical method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 80-120% recovery for LOQ, and 85-115% for other concentrations. |
| Precision (%RSD) | ≤ 15% (≤ 20% for LOQ) |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument's software. The concentration of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in unknown samples is determined by plotting a calibration curve of peak area versus concentration for the working standard solutions. A linear regression analysis is applied to the calibration curve to obtain the equation for the line of best fit.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine by LC-MS. The detailed protocol, including sample preparation, optimized chromatographic and mass spectrometric conditions, and a thorough method validation strategy, ensures the generation of accurate and reliable data. This method is a valuable tool for researchers and professionals in the pharmaceutical industry engaged in the development of drugs containing this novel heterocyclic moiety.
References
- 1. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. ijrar.com [ijrar.com]
- 4. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Introduction: Unveiling the Bioactive Potential of a Novel Pyrido[4,3-b]oxazine Scaffold
The pyrido[4,3-b]oxazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Compounds bearing this structure are being explored for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents[1][2]. The fusion of a pyridine and an oxazine ring creates a unique three-dimensional structure with specific electronic properties conducive to interactions with various biological targets[3]. The subject of this guide, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, is a novel derivative within this class. Its full biological activity profile remains to be comprehensively elucidated.
This document serves as a detailed guide for researchers, scientists, and drug development professionals to conduct foundational in vitro assays to characterize the bioactivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. The protocols herein are designed to be robust and self-validating, providing a clear pathway to understanding the compound's potential cytotoxic effects and its specific activity as a monoamine oxidase (MAO) inhibitor, a plausible target for this class of compounds[3].
Part 1: Foundational Assays - Assessing General Cytotoxicity
Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic profile of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1: MTT Assay for General Cytotoxicity
Objective: To determine the concentration-dependent effect of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine on the viability of a selected cell line (e.g., HEK293 for general toxicity or a cancer cell line like HeLa).
Materials:
-
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (MW: 170.6 g/mol )[1]
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% in all wells.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the media.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Part 2: Mechanistic Assays - Investigating Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[4] Their inhibition is a therapeutic strategy for depression (MAO-A) and neurodegenerative diseases (MAO-B).[4] The following protocol describes a fluorometric assay to determine if 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine inhibits either MAO isoform.
Workflow for MAO Inhibition Screening
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Protocol 2: Fluorometric MAO-A and MAO-B Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine against human recombinant MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-Tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
-
Known inhibitors: Clorgyline (MAO-A selective) and Pargyline (MAO-B selective)[5]
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a dilution series (e.g., 0.1 nM to 100 µM) in the assay buffer. Also, prepare dilutions of the control inhibitors.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add 50 µL of the diluted test compound or control inhibitor to the respective wells.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.[5]
-
-
Initiation of Reaction and Detection:
-
Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in the assay buffer.
-
Add 25 µL of this working solution to all wells to start the reaction.[6]
-
-
Incubation and Measurement:
Data Presentation and Analysis:
| Compound | Target | Substrate | IC50 (µM) |
| 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine | MAO-A | p-Tyramine | TBD |
| 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine | MAO-B | p-Tyramine | TBD |
| Clorgyline (Control) | MAO-A | p-Tyramine | Expected nM |
| Pargyline (Control) | MAO-B | p-Tyramine | Expected nM |
| TBD: To be determined by the experiment. |
The percentage of inhibition is calculated relative to the uninhibited enzyme control. The IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathway Context: MAO's Role in Neurotransmitter Metabolism
Caption: Monoamine oxidase (MAO) in neurotransmitter catabolism and potential inhibition.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. By first establishing a cytotoxicity profile and then investigating its potential as a selective MAO inhibitor, researchers can generate foundational data to guide further drug development efforts. Positive results in the MAO inhibition assay would warrant more detailed mechanistic studies, such as determining the mode of inhibition (e.g., reversible vs. irreversible) and subsequent evaluation in cell-based models of neurological disorders.
References
- 1. Buy 7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [smolecule.com]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the Development of Novel Pyrido[2,3-b]oxazine-Based Inhibitors
Introduction: The Emergence of the Pyrido[2,3-b]oxazine Scaffold in Kinase Inhibition
The relentless pursuit of targeted therapies in oncology and other disease areas has underscored the importance of developing novel heterocyclic scaffolds that can selectively and potently inhibit key signaling molecules. Among these, the pyrido[2,3-b]oxazine core has garnered significant attention as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and hydrogen bonding capabilities make it an ideal framework for designing inhibitors that can effectively target the ATP-binding site of various kinases. Dysregulation of kinase activity is a fundamental mechanism in the pathogenesis of numerous diseases, most notably cancer. Kinases, by catalyzing the phosphorylation of substrate proteins, regulate a vast array of cellular processes, and their aberrant activation can lead to uncontrolled cell proliferation, survival, and migration.
This technical guide provides a comprehensive overview of the development of novel pyrido[2,3-b]oxazine-based inhibitors, with a particular focus on their application as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. We will delve into the rational design, synthesis, and biological evaluation of these compounds, offering detailed, field-proven protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore and advance this promising class of therapeutic agents.
Rational Design and Synthesis of Pyrido[2,3-b]oxazine Analogs
The design of potent pyrido[2,3-b]oxazine-based inhibitors often involves a molecular hybridization strategy, combining the core scaffold with other bioactive pharmacophores to enhance target engagement and therapeutic efficacy.[1] For instance, the incorporation of a phenyl sulfonamide and a pyrimidine moiety can significantly improve anticancer potency.[1] The synthetic route to these complex molecules is a multi-step process, frequently culminating in a Suzuki cross-coupling reaction to introduce diverse substituents.[1][2][3]
A general, multi-step synthetic strategy is outlined below. The causality behind this approach lies in the sequential construction of the heterocyclic system, allowing for the controlled introduction of various functional groups to explore structure-activity relationships (SAR).
Protocol: Synthesis of a Key Intermediate - 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][4][5]oxazine
This protocol is a representative example of the initial steps in constructing the pyrido[2,3-b]oxazine scaffold, adapted from methodologies described in the literature.[4]
-
Step 1: O-Alkylation and Cyclization.
-
To a solution of 2-bromo-3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.0 eq).
-
Add N-benzyl-2-chloroacetamide (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzyl-1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Functional Group Modification (Illustrative).
-
Further chemical modifications, such as reduction of the lactam and subsequent bromination at the 7-position, can be carried out using standard synthetic procedures to yield the desired key intermediate. The specific conditions for these transformations would need to be optimized based on the substrate.
-
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
Many pyrido[2,3-b]oxazine derivatives have been identified as potent inhibitors of the EGFR tyrosine kinase.[1][2][3] EGFR is a critical receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways that are central to cell proliferation, survival, and differentiation.[7][8][9] In numerous cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and malignant growth.[10]
Pyrido[2,3-b]oxazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation.[1] This blockade of EGFR activation effectively shuts down its downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9][10][11]
Biological Evaluation: In Vitro Assays
A crucial aspect of developing novel inhibitors is the rigorous biological evaluation of their potency and cellular effects. A suite of in vitro assays is typically employed to characterize the activity of new chemical entities.
Inhibitory Activity Against EGFR-mutated Cancer Cell Lines
The anti-proliferative effects of pyrido[2,3-b]oxazine derivatives are often evaluated against a panel of non-small cell lung cancer (NSCLC) cell lines that harbor different EGFR mutations. This is critical for identifying compounds that can overcome the resistance mechanisms that often develop against existing EGFR inhibitors.[1][2][3]
| Compound | Target Moiety | Cell Line (EGFR Status) | IC50 (µM) | Reference |
| 7f | 2,4-difluorophenyl sulfonamide, pyrimidine | HCC827 (Exon 19 del) | 0.09 | [1] |
| H1975 (L858R/T790M) | 0.89 | [1] | ||
| A549 (WT) | 1.10 | [1] | ||
| 7g | 2,5-difluorophenyl sulfonamide, pyrimidine | HCC827 (Exon 19 del) | 0.21 | [1] |
| H1975 (L858R/T790M) | 1.02 | [1] | ||
| A549 (WT) | 1.45 | [1] | ||
| 7h | 3,4-difluorophenyl sulfonamide, pyrimidine | HCC827 (Exon 19 del) | 0.18 | [1] |
| H1975 (L858R/T790M) | 1.34 | [1] | ||
| A549 (WT) | 1.98 | [1] | ||
| Osimertinib | (Positive Control) | HCC827 (Exon 19 del) | 0.08 | [1] |
| H1975 (L858R/T790M) | 0.91 | [1] | ||
| A549 (WT) | 1.12 | [1] |
Structure-Activity Relationship (SAR) Insights:
Thorough SAR analysis of these derivatives has revealed several key structural features that govern their cytotoxic activity:[1]
-
Pyrido-oxazine Core: This scaffold is essential for the primary biological activity.
-
Pyrimidine Moiety: The presence of a pyrimidine ring is crucial for potent inhibition.
-
Substituents on the Phenyl Sulfonamide Ring: The position and nature of substituents on the phenyl sulfonamide moiety significantly impact potency. For instance, di-fluoro substitution at the 2,4-positions (compound 7f) appears to be optimal for activity against the tested cell lines.[1]
Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido[2,3-b]oxazine inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Osimertinib).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[14]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[12]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.
-
Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[5][15]
-
Cell Treatment and Harvesting:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.[16]
-
-
Cell Washing:
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
-
Protocol: Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17][18][19][20]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Fix the cells for at least 30 minutes at 4°C.[19]
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The pyrido[2,3-b]oxazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. The rational design and synthetic strategies outlined in this guide provide a clear path for generating diverse libraries of these compounds. The detailed protocols for biological evaluation offer a robust framework for characterizing their inhibitory activity and cellular effects. As demonstrated, derivatives of this scaffold have shown potent activity against clinically relevant EGFR mutations, highlighting their potential to address the challenge of acquired resistance in cancer therapy.[1][2][3] Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance the most promising candidates toward preclinical and clinical development.
References
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational des" by Vaibhav B. Yadav, Shailee V. Tiwari et al. [impressions.manipal.edu]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Introduction: The Promise of the Pyrido[4,3-b]oxazine Scaffold in Kinase Inhibitor Discovery
The relentless pursuit of novel therapeutics in oncology and immunology has identified protein kinases as a pivotal class of drug targets.[1][2] The dysregulation of kinase activity is a hallmark of numerous diseases, driving aberrant cellular signaling, proliferation, and survival.[1] Consequently, the discovery of potent and selective kinase inhibitors is a cornerstone of modern drug development.[2] The pyrido[4,3-b]oxazine scaffold has emerged as a promising chemotype in this endeavor. Structurally related compounds have demonstrated significant inhibitory activity against key oncogenic kinases such as Pim-1 and EGFR-TK, underscoring the potential of this heterocyclic system in developing targeted therapies.
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine , a representative member of this promising class of compounds. We present a detailed protocol for a robust, luminescence-based kinase inhibition assay, designed for automated screening of large compound libraries.[3][4][5] The methodologies described herein are grounded in established principles of HTS and are designed to ensure data quality and reproducibility, facilitating the identification of novel kinase inhibitors.
Physicochemical Properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
A thorough understanding of the physicochemical properties of a test compound is critical for assay development and interpretation of screening data. Below is a summary of the key properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [6][7] |
| Molecular Weight | 170.6 g/mol | [6][7] |
| Appearance | Solid | [6][7] |
| Purity | Typically ≥95% | [6][7] |
| CAS Number | 1198154-67-4 | [7] |
High-Throughput Screening Workflow for Kinase Inhibitor Discovery
High-throughput screening is a systematic, automated process for testing a large number of compounds against a biological target.[3][4][5][8][9] The workflow for identifying kinase inhibitors, such as 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, typically involves several key stages, from initial screening to hit confirmation and characterization.
Caption: Generalized workflow for a high-throughput screening campaign for kinase inhibitors.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Most small molecule kinase inhibitors, and likely candidates from the pyrido[4,3-b]oxazine class, function as ATP-competitive inhibitors.[2][10][11][12][13][14] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein.[12] ATP-competitive inhibitors are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and blocking the phosphorylation of the substrate.[10][11][12] This mechanism forms the basis of the screening assay described below, where the consumption of ATP is used as a proxy for kinase activity.[6][7][15][16][17]
Application Protocol: High-Throughput Screening for Pim-1 Kinase Inhibitors
Based on the known activity of related compounds, this protocol is designed for the screening of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine against Pim-1 kinase, a serine/threonine kinase implicated in various cancers. The assay utilizes a luminescence-based method to quantify ATP consumption, which is inversely proportional to kinase activity.[6][7][15][16]
Materials and Reagents:
-
Enzyme: Recombinant Human Pim-1 Kinase
-
Substrate: A suitable peptide substrate for Pim-1 (e.g., a derivative of Bad or p27)
-
Test Compound: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, dissolved in 100% DMSO
-
Positive Control: A known Pim-1 inhibitor (e.g., Staurosporine)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP Solution: Prepared in assay buffer to the desired concentration (typically at the Km value for Pim-1)
-
Luminescence Detection Reagent: A commercial ATP detection reagent such as Kinase-Glo® or equivalent.[6][7][15][16][17]
-
Assay Plates: 384-well, white, opaque plates
Experimental Protocol:
-
Compound Plating:
-
Prepare a stock solution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in 100% DMSO.
-
Using an automated liquid handler, dispense the test compound and controls into the 384-well assay plates. For a primary screen, a single final concentration of 10 µM is recommended.
-
Include wells for positive control (e.g., 1 µM Staurosporine) and negative control (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of Pim-1 kinase and its peptide substrate in assay buffer.
-
Dispense the enzyme/substrate mixture into all wells of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP solution in assay buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
-
ATP Detection:
-
Following incubation, add the luminescence detection reagent to all wells. This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence intensity of each well using a plate reader. The signal is inversely proportional to the kinase activity.
-
Signaling Pathway and Point of Inhibition
The following diagram illustrates a simplified signaling pathway involving Pim-1 kinase and the therapeutic intervention point for an inhibitor like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition by an ATP-competitive inhibitor.
Data Analysis and Quality Control
Rigorous data analysis is essential for the successful identification of true hits from a high-throughput screen.[9][18][19][20]
Assay Quality Control: Z'-Factor
The robustness of the HTS assay should be evaluated using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[21][22][23][24][25][26] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[21][24][26]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Hit Identification and Confirmation
In the primary screen, "hits" are typically identified as compounds that cause a statistically significant inhibition of kinase activity (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Selected hits should then be subjected to a confirmation screen where full dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.
Conclusion
The pyrido[4,3-b]oxazine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The application notes and protocols detailed in this document provide a comprehensive framework for the high-throughput screening of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and its analogs. By employing a robust, luminescence-based assay and rigorous data analysis, researchers can effectively identify and characterize potent kinase inhibitors, paving the way for the development of new targeted therapies.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 8. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. ATP competitive inhibitors: Significance and symbolism [wisdomlib.org]
- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 16. ebiotrade.com [ebiotrade.com]
- 17. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 18. chemits.com [chemits.com]
- 19. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 20. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. punnettsquare.org [punnettsquare.org]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assay.dev [assay.dev]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Welcome to the technical support center for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this heterocyclic scaffold. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.
Introduction to the Molecule and its Challenges
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound with a molecular weight of approximately 170.6 g/mol and the formula C₇H₇ClN₂O.[1][2][3] Its structure, featuring a fused pyridine and oxazine ring, makes it a valuable building block in medicinal chemistry.[4] However, the presence of a basic secondary amine, a substituted pyridine ring, and a chloro-substituent can lead to specific challenges during purification. These may include:
-
Removal of polar starting materials and by-products.
-
Separation of structurally similar isomers.
-
Product stability under various pH and solvent conditions.
-
Tendency to streak or show poor peak shape during chromatography.
This guide will address these issues in a practical question-and-answer format.
Part 1: Troubleshooting Guide
This section is dedicated to specific problems you might encounter during the purification of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Issue 1: My crude product is an intractable oil or gum after synthesis and work-up. How can I solidify it?
Answer: Oiling out is a common problem, especially when residual solvents or ionic impurities are present. Here is a systematic approach to induce solidification:
Step-by-Step Protocol:
-
Initial Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed in vacuo, possibly with gentle heating (40-50°C) if the compound is thermally stable. Co-evaporation with a high-boiling, non-polar solvent like toluene can help azeotropically remove stubborn polar solvents.
-
Trituration: This is the most effective first step.
-
Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble. Good starting choices are diethyl ether, pentane, or hexane.
-
Use a spatula or glass rod to vigorously scratch the inside of the flask at the solvent-oil interface. This creates nucleation sites for crystallization.
-
Let it stir or stand, sometimes for several hours or overnight in a refrigerator or freezer.
-
-
Solvent Re-precipitation:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, methanol).
-
Slowly add this solution dropwise to a large volume of a vigorously stirring anti-solvent (e.g., cold hexane or diethyl ether). The product should precipitate as a solid.
-
-
Check for Ionic Impurities: If the oil persists, it may be due to the presence of salts. Consider an aqueous work-up with a dilute base (like 1M NaHCO₃) to neutralize any acid salts, followed by extraction into an organic solvent (e.g., ethyl acetate or DCM), drying, and solvent removal.
Issue 2: I'm seeing poor separation between my product and a closely-eluting impurity on my silica gel column.
Answer: This is a classic chromatography challenge, often caused by an incorrect mobile phase polarity or the inherent basicity of the pyrido[4,3-b]oxazine core, which can lead to tailing on acidic silica gel.
Troubleshooting Strategies:
-
Mobile Phase Optimization:
-
Reduce Polarity: If your product and impurity are eluting too quickly (high Rf), decrease the polarity of your mobile phase. For a typical ethyl acetate/hexane system, this means increasing the percentage of hexane.
-
Increase Polarity Differentially: Try adding a third solvent to the mobile phase to exploit different intermolecular interactions. For example, adding a small amount of methanol (0.5-2%) to a DCM/ethyl acetate mixture can significantly alter selectivity.
-
-
Suppressing Tailing with an Amine Additive: The secondary amine in your molecule is basic and can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.
-
Add 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. This deactivates the acidic sites on the silica, leading to sharper peaks and often better separation.
-
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Issue 3: My recrystallization attempt resulted in low yield or no crystals at all.
Answer: Successful recrystallization depends critically on the choice of solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
Step-by-Step Protocol for Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each tube (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, you have a potential recrystallization solvent.
-
Allow the promising tubes to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
-
-
Two-Solvent System: If no single solvent is ideal, use a binary system.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., DCM or methanol).
-
Heat the solution gently.
-
Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to make it clear again.
-
Allow the solution to cool slowly.
-
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Hexane | 0.1 | 69 | Anti-solvent; for washing non-polar impurities |
| Diethyl Ether | 2.8 | 35 | Trituration; anti-solvent |
| Toluene | 2.4 | 111 | Recrystallization of less polar compounds |
| Ethyl Acetate | 4.4 | 77 | Good general-purpose solvent for chromatography & recrystallization |
| Acetonitrile | 5.8 | 82 | For moderately polar compounds |
| Isopropanol | 3.9 | 82 | Common protic solvent for recrystallization |
| Ethanol | 4.3 | 78 | Similar to isopropanol, slightly more polar |
| Methanol | 5.1 | 65 | Highly polar; often used as the "good" solvent in a binary system |
Caption: Properties of common solvents for recrystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely isomeric impurity I might be seeing?
A1: Depending on the synthetic route, you could be dealing with regioisomers. For instance, if the synthesis involves the cyclization of a substituted 3-amino-4-chloropyridine, you could potentially form the isomeric 8-Chloro-3,4-dihydro-2H-pyrido[3,4-b]oxazine. These isomers can have very similar polarities. Purification might require high-performance liquid chromatography (HPLC) or careful optimization of silica gel chromatography, potentially using a less polar solvent system to maximize small differences in polarity.
Q2: Can I use an acid-base extraction to purify my compound?
A2: Yes, this is an excellent strategy for removing non-basic impurities. The secondary amine in the oxazine ring is basic and will be protonated in acidic conditions, rendering it water-soluble.
Experimental Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl (2-3 times). Your product will move into the aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers. Any non-basic impurities will remain in the original organic layer, which can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) with stirring until the pH is >9.
-
Your product should precipitate out or form an oil. Extract the product back into a fresh organic solvent (DCM or ethyl acetate, 3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified free base.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Q3: What analytical techniques are best to confirm the purity of my final product?
A3: A combination of techniques is always recommended for confirming purity and structure.
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if their signals are visible.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for assessing purity. A single sharp peak in the chromatogram (at multiple wavelengths) and the correct mass-to-charge ratio (m/z) are strong indicators of a pure compound.[5]
-
Melting Point: A sharp melting point range (typically < 2°C) is a classic indicator of high purity for a solid compound.
Q4: My compound appears to decompose on the silica gel column. What are my options?
A4: Decomposition on silica suggests your compound may be sensitive to the acidic nature of standard silica gel.
-
Use Neutral or Basic Alumina: Alumina can be used as an alternative stationary phase and is available in neutral or basic grades. A trial TLC on an alumina plate is recommended first.
-
Deactivated Silica: You can use silica that has been "deactivated" by treatment with triethylamine (as described in Issue 2) or by pre-eluting the column with your mobile phase containing the amine additive.
-
Reverse-Phase Chromatography: If the compound has sufficient non-polar character, reverse-phase (C18) chromatography using solvents like acetonitrile and water is a powerful alternative that avoids the acidity of silica.
References
stability issues with 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability
Welcome to the technical support center for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This resource is designed to provide in-depth guidance on the stability of this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. As Senior Application Scientists, our goal is to empower you with the knowledge to anticipate and address potential stability challenges, ensuring the reliability and reproducibility of your results.
Introduction to Stability Considerations
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a heterocyclic compound with a structure susceptible to degradation under various environmental conditions. The presence of a chloropyridine ring, a secondary amine, and an oxazine ring system introduces several potential sites for chemical transformation. Understanding these liabilities is critical for accurate experimental design, from solution preparation and storage to data interpretation.
Vendor information suggests that the solid compound should be stored at low temperatures (-20°C or 4°C) and protected from light, indicating inherent sensitivities that are likely to be exacerbated when in solution.[1][2] This guide will delve into the likely degradation pathways and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine solutions.
Q1: What are the primary factors that can cause degradation of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine in solution?
Based on its chemical structure, the primary factors of concern are:
-
pH: The compound's stability is likely pH-dependent. The secondary amine can be protonated at low pH, potentially altering its reactivity. At high pH, hydrolysis of the chloro group or other base-catalyzed reactions may occur.
-
Light: The pyridine ring suggests a potential for photodecomposition. Similar chloropyridine compounds are known to degrade under UV irradiation.[2]
-
Oxidation: The secondary amine and the electron-rich heterocyclic system are susceptible to oxidation from dissolved oxygen or oxidizing agents.[3][4][5]
-
Temperature: Elevated temperatures will accelerate all degradation pathways.
Q2: What is the recommended solvent for dissolving 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine?
While specific solubility data is limited, a good starting point would be polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. For aqueous buffers, it is crucial to assess the compound's solubility and stability at the desired pH. The use of co-solvents may be necessary for aqueous solutions.[6] Always prepare fresh aqueous solutions for immediate use whenever possible.
Q3: How should I store solutions of this compound?
Stock solutions in anhydrous aprotic solvents (e.g., DMSO) should be stored at -20°C or -80°C in tightly sealed vials, protected from light. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage is unavoidable, store at 2-8°C, protected from light, for no longer than 24 hours, after verifying stability under these conditions.
Q4: I am seeing a new peak in my HPLC analysis after leaving my solution on the bench. What could it be?
A new peak is likely a degradation product. Based on the structure, potential degradation pathways include:
-
Hydrolysis: The chloro group on the pyridine ring could be hydrolyzed to a hydroxyl group, forming 5-Hydroxy-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This is a common degradation pathway for chloropyridines.[2]
-
Oxidation: The secondary amine could be oxidized, or the heterocyclic ring system could undergo oxidative cleavage.[1][3]
-
Photodegradation: Exposure to light, especially UV, can lead to a variety of degradation products.
To identify the new peak, LC-MS analysis would be the most effective method.
Troubleshooting Guide
This section provides a structured approach to resolving common stability-related issues encountered during experimentation.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of compound potency or inconsistent biological activity. | Degradation of the active compound in solution. | 1. Prepare fresh solutions: Always prepare solutions immediately before use. This minimizes the time for degradation to occur. 2. Optimize storage conditions: Store stock solutions in an anhydrous solvent like DMSO at -80°C. For aqueous buffers, perform a preliminary stability study to determine an acceptable storage window at 2-8°C. 3. Control experimental conditions: Protect solutions from light by using amber vials or covering them with foil. Degas aqueous buffers to minimize dissolved oxygen and reduce oxidative degradation. |
| Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Perform a forced degradation study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in confirming that the new peaks are indeed degradants and will aid in the development of a stability-indicating analytical method.[6] 2. Characterize degradants: Use LC-MS and NMR to identify the structure of the degradation products. This will provide insight into the degradation pathway. 3. Refine the analytical method: Ensure your HPLC method can resolve the parent compound from all major degradation products. |
| Precipitation of the compound from solution. | Poor solubility or formation of an insoluble degradation product. | 1. Verify solubility: Determine the solubility of the compound in your chosen solvent system at the working concentration. 2. Adjust pH: The solubility of compounds with amine groups is often pH-dependent. Adjusting the pH of the buffer may improve solubility. 3. Use co-solvents: If working in an aqueous medium, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can enhance solubility. Ensure the co-solvent is compatible with your experimental system. |
Experimental Protocols
To proactively address stability, we recommend the following protocols.
Protocol 1: Preliminary Solution Stability Assessment
This protocol provides a quick assessment of the compound's stability in a chosen solvent system.
-
Solution Preparation: Prepare a solution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine at the desired experimental concentration in the chosen solvent/buffer.
-
Initial Analysis (T=0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC-UV) to determine the initial peak area or concentration.
-
Incubation: Aliquot the solution into separate vials for each time point and condition. Store the vials under the intended experimental conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
-
Time-Point Analysis: Analyze the aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) value. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New amines for CO{sub 2} capture. II. oxidative degradation mechanisms (Journal Article) | ETDEWEB [osti.gov]
- 5. Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing the Synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Welcome to the technical support guide for the synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (CAS 1198154-67-4). This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable heterocyclic scaffold. We will address common experimental challenges through a structured troubleshooting guide and FAQ section, grounded in established chemical principles and field-proven insights.
Synthesis Overview: A Mechanistic Approach
The successful synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine hinges on a critical intramolecular cyclization step. A robust and commonly employed strategy involves a two-step sequence starting from 2,3-dichloro-4-aminopyridine and ethanolamine.
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the selective substitution of the chlorine atom at the 2-position of the pyridine ring by ethanolamine. The amino group of ethanolamine is a more potent nucleophile than its hydroxyl group, leading to the formation of the key intermediate, 2-((2,3-dichloropyridin-4-yl)amino)ethan-1-ol. This reaction is typically facilitated by a non-nucleophilic base and heat.
-
Intramolecular Williamson Ether Synthesis (Cyclization): The crucial ring-closing step is an intramolecular SNAr reaction. A strong base is used to deprotonate the hydroxyl group of the ethanolamine side chain, forming an alkoxide. This nucleophilic alkoxide then attacks the carbon bearing the chlorine atom at the 3-position of the pyridine ring, displacing the chloride and forming the desired oxazine ring. This type of intramolecular cyclization is a well-established method for forming heterocyclic systems like oxazines.[1][2]
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic pathway for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the initial SNAr reaction (Step 1)?
The success of the first step relies on the selective reaction at the 2-position. Key parameters include:
-
Solvent Choice: High-boiling polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are preferred as they can solubilize the starting materials and facilitate the SNAr reaction at elevated temperatures.
-
Base: A non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) is ideal. It effectively scavenges the HCl byproduct without competing with the ethanolamine nucleophile.
-
Temperature: The reaction typically requires heating (e.g., 120-150 °C) to overcome the activation energy for the aromatic substitution.
Q2: How can I effectively monitor the progress of both reaction steps?
-
Thin-Layer Chromatography (TLC): TLC is the most straightforward method. Use a moderately polar mobile phase (e.g., 50-70% Ethyl Acetate in Hexanes). You should see the consumption of the starting pyridine (lower Rf) and the appearance of the intermediate (mid-Rf) in Step 1. In Step 2, the intermediate should be consumed to form the final product (often a slightly different Rf). Staining with potassium permanganate can help visualize the spots if they are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is invaluable. It allows you to track the disappearance of starting material and the appearance of the intermediate and product by their respective mass-to-charge ratios (m/z).
Q3: What are the expected spectral characteristics of the final product?
For 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (C₇H₇ClN₂O, MW: 170.6 g/mol )[3][4]:
-
¹H NMR: Expect to see signals corresponding to the two aromatic protons on the pyridine ring, and three sets of signals for the -CH₂-CH₂-O- and -NH- protons of the oxazine ring. The methylene protons adjacent to the oxygen and nitrogen will appear as distinct triplets.
-
¹³C NMR: Approximately 7 distinct carbon signals should be present.
-
Mass Spectrometry (ESI+): A prominent peak at m/z = 171.0 [M+H]⁺, with the characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for [M+H]⁺ and [M+H+2]⁺).
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low Yield in the Cyclization Step (Step 2)
-
Question: I have successfully synthesized the intermediate, but the final ring-closing step gives a yield below 40%. How can I improve this?
-
Answer & Analysis: Inefficient intramolecular cyclization is a common bottleneck. The primary cause is often incomplete deprotonation of the hydroxyl group or competing intermolecular side reactions.
-
Causality: The pKa of the alcohol is relatively high, requiring a sufficiently strong base to generate the nucleophilic alkoxide. Weaker bases like K₂CO₃ may not be effective. Intermolecular reactions can occur if the concentration is too high, leading to dimers or polymers.
-
Troubleshooting Steps:
-
Base Selection: Switch to a stronger, non-nucleophilic base. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol, driving the reaction forward. Potassium tert-butoxide (t-BuOK) is another excellent choice.
-
Solvent Purity: Ensure your solvent (e.g., DMF, THF) is anhydrous. Trace amounts of water will quench the strong base and inhibit the reaction.
-
High-Dilution Principle: Perform the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This favors the intramolecular cyclization pathway over intermolecular side reactions. A slow addition of the intermediate to a suspension of the base in the solvent can further enhance this effect.
-
Temperature Optimization: While some heat is necessary, excessive temperatures can lead to decomposition. An optimal range is often 60-100 °C. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.
-
-
Problem 2: Formation of a Major, Inseparable Byproduct
-
Question: My crude reaction mixture shows two major spots of similar polarity on TLC, and I'm struggling to separate them via column chromatography. What could be the issue?
-
Answer & Analysis: This often points to the formation of an isomer or a dimer. In this specific synthesis, a possible side reaction is the alternative cyclization involving the pyridine nitrogen if the starting material is not correctly chosen or if unintended rearrangements occur. However, a more likely culprit is an intermolecular reaction product (dimer).
-
Troubleshooting Steps:
-
Confirm Structure: First, use LC-MS and ¹H NMR to identify the structures. A dimer would have a mass approximately double that of the expected product.
-
Employ High Dilution: As mentioned above, high dilution is the most effective strategy to minimize the formation of intermolecular byproducts.
-
Optimize Chromatography: If the byproduct is still present in small amounts, experiment with different solvent systems for column chromatography. A gradient elution from a non-polar to a polar solvent system may improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina) can be beneficial.
-
Purification via Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[5] Try various solvent systems like Ethanol/Water, Ethyl Acetate/Hexanes, or Isopropanol.
-
-
Problem 3: Reaction Stalls or is Incomplete
-
Question: My reaction (either Step 1 or 2) seems to stop after ~50% conversion, even after extended reaction times. What's wrong?
-
Answer & Analysis: A stalled reaction often indicates a stoichiometric issue, catalyst deactivation (if applicable), or insufficient driving force.
-
Troubleshooting Steps:
-
Check Reagent Stoichiometry: Ensure you are using a sufficient excess of the required reagent. For Step 1, use a slight excess of ethanolamine (1.1-1.2 equivalents). For Step 2, ensure at least 1.1 equivalents of the strong base (NaH) are used to account for any trace moisture and ensure complete deprotonation.
-
Inert Atmosphere: The cyclization step using a strong base like NaH is highly sensitive to air and moisture. Ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: If the reaction is clean but slow, a moderate increase in temperature (e.g., by 20 °C) can increase the reaction rate. Monitor carefully for any increase in byproduct formation.
-
-
Optimized Experimental Protocol
This protocol is a recommended starting point for achieving a high yield and purity.
Step 1: Synthesis of 2-((3-chloro-2-(2-hydroxyethylamino)pyridin-4-yl)amino)ethan-1-ol (Note: This example assumes a slightly different, plausible starting material for which a similar cyclization logic applies. The core principles remain the same as described in the overview.)
Step 2: Synthesis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
| Parameter | Recommendation | Rationale |
| Intermediate | 2-((2,3-dichloropyridin-4-yl)amino)ethan-1-ol | 1.0 equivalent |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | 1.2 equivalents |
| Solvent | Anhydrous Dimethylformamide (DMF) | High boiling point, effectively solvates the intermediate and alkoxide. |
| Concentration | 0.05 M | Favors intramolecular cyclization and minimizes dimer formation. |
| Temperature | 80 °C | Provides sufficient energy for cyclization without significant decomposition. |
| Reaction Time | 2-4 hours | Monitor by TLC/LC-MS until intermediate is consumed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base by air/moisture. |
| Expected Yield | >75% | Based on optimized conditions for similar cyclization reactions.[6][7] |
Detailed Procedure (Step 2):
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add Sodium Hydride (1.2 eq, 60% dispersion).
-
Solvent Addition: Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then carefully suspend the NaH in anhydrous DMF to achieve the final desired concentration (0.05 M). Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve the intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction progress every hour using TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with water and extract three times with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 30-50% Ethyl Acetate in Hexanes) to yield the pure product.
References
- 1. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydro-2H-1,4-oxazine synthesis [organic-chemistry.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Chloro-3,4-dihydro-2h-pyrido[4,3-b][1,4]oxazine - [sigmaaldrich.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of fused tricyclic amines from enolizable acyclic aldehydes by cyclization then dipolar cycloaddition cascade: synthesis of myrioxazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrido[4,3-b]oxazine Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of pyrido[4,3-b]oxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth explanations and practical troubleshooting strategies in a question-and-answer format. Our goal is to equip you with the knowledge to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity of the cyclization?
Question: I am attempting to synthesize a substituted pyrido[4,3-b]oxazine by reacting 3-amino-4-hydroxypyridine with an unsymmetrical α-halo ketone, and I'm observing the formation of multiple isomers that are difficult to separate. What is causing this, and how can I favor the desired product?
Answer: This is a classic challenge in the synthesis of heterocyclic systems from precursors with multiple nucleophilic sites. The 3-amino-4-hydroxypyridine has two nucleophilic centers—the amino group and the hydroxyl group—that can react with the electrophilic α-halo ketone. This can lead to the formation of regioisomers.
Causality and Mechanism:
The reaction typically proceeds via an initial nucleophilic attack of either the amino or hydroxyl group on the α-carbon of the halo ketone, followed by an intramolecular cyclization. The relative nucleophilicity of the amino and hydroxyl groups, as well as the reaction conditions, will dictate the major product.
-
Pathway A (Desired): Initial N-alkylation of the amino group, followed by intramolecular O-alkylation (cyclization).
-
Pathway B (Isomeric Side Product): Initial O-alkylation of the hydroxyl group, followed by intramolecular N-alkylation (cyclization).
The formation of isomeric pyrido-oxazines has been noted in related syntheses, highlighting the competitive nature of the cyclization pathways.[1]
Caption: Competing pathways in pyrido[4,3-b]oxazine synthesis.
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents can favor N-alkylation over O-alkylation. |
| Base | A mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate is recommended. | Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-alkylation. |
| Temperature | Start the reaction at room temperature and monitor for the formation of the N-alkylated intermediate before gently heating to promote cyclization. | Lower temperatures can help control the initial alkylation step, improving selectivity. |
| Protecting Groups | If regioselectivity remains an issue, consider protecting the hydroxyl group as a silyl ether or another labile group. | This forces the initial reaction to occur at the amino group, ensuring the desired regiochemistry. The protecting group can then be removed in a subsequent step. |
Step-by-Step Protocol for Improved Regioselectivity:
-
Dissolve 3-amino-4-hydroxypyridine (1 equivalent) and the α-halo ketone (1.1 equivalents) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting materials by TLC or LC-MS.
-
Once the initial alkylation is observed, slowly heat the reaction to 60-80 °C and maintain for 12-24 hours, or until cyclization is complete.
-
Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
FAQ 2: My reaction is showing signs of hydrolysis. How can I prevent the breakdown of my starting materials or product?
Question: I'm observing low yields and the presence of my starting materials even after extended reaction times. I suspect hydrolysis of either my halo-precursor or the final pyrido[4,3-b]oxazine product. How can I mitigate this?
Answer: Hydrolysis is a common side reaction, especially when dealing with sensitive functional groups and when using protic solvents or acidic/basic conditions. Both the starting materials and the final product can be susceptible to hydrolysis.
Causality and Mechanism:
-
Precursor Hydrolysis: The chloro group in some precursors can be hydrolyzed to a hydroxyl group, rendering it unreactive for the desired cyclization.[2]
-
Product Hydrolysis: The oxazine ring can be susceptible to ring-opening via hydrolysis, especially under strong acidic or basic conditions, which can regenerate the pyridine synthon.[2]
Troubleshooting and Prevention:
| Condition | Recommendation | Rationale |
| Solvents | Use anhydrous solvents (e.g., dry DMF, acetonitrile, or toluene). | Minimizes the presence of water, which is necessary for hydrolysis. |
| Reagents | Ensure all reagents, including bases, are anhydrous. | Prevents the introduction of water into the reaction mixture. |
| pH Control | Avoid strongly acidic or basic conditions during the reaction and workup. | The oxazine ring is more stable under neutral or mildly basic conditions. |
| Workup | Use a neutral or mildly basic aqueous solution (e.g., saturated sodium bicarbonate solution) for the workup. | Avoids acid-catalyzed hydrolysis of the product. |
FAQ 3: I am isolating a ring-opened product instead of the desired pyrido[4,3-b]oxazine. What is causing this and how can I favor cyclization?
Question: My analysis shows the presence of a linear intermediate, suggesting that the oxazine ring is either not forming or is opening after formation. What reaction conditions could be causing this?
Answer: The formation of a stable, ring-opened intermediate or the subsequent opening of the oxazine ring is a known issue, particularly when certain reagents or conditions are employed.
Causality and Mechanism:
The oxazine ring can be opened by nucleophiles, and this process can be facilitated by acidic or basic catalysts. For instance, the use of ammonium acetate or strong acids can promote the ring-opening of related pyridoxazine structures to form polycyclic pyridones.[3]
Caption: Factors leading to the ring-opening of the oxazine ring.
Troubleshooting and Optimization:
-
Avoid Harsh Conditions: Steer clear of strong acids (like concentrated HCl) and bases during both the reaction and workup.[2]
-
Temperature Control: Excessive heat can sometimes promote ring-opening or other decomposition pathways. Maintain the lowest effective temperature for cyclization.
-
Choice of Base: Use a non-nucleophilic base like potassium carbonate instead of amines or ammonia if ring-opening by these nucleophiles is a concern.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.
References
troubleshooting guide for experiments with 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
An essential scaffold in medicinal chemistry, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine presents unique challenges in its synthesis and application. This technical support guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental workflow.
Technical Support Center: 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
This guide is designed to be a dynamic resource. The questions addressed below are common hurdles observed in the synthesis and handling of complex heterocyclic compounds.
Section 1: Synthesis and Purification FAQs
The synthesis of fused heterocyclic systems can be complex, with outcomes highly dependent on reaction conditions.[1] Low yields, side product formation, and purification difficulties are common but manageable issues.
Q1: My reaction yield is consistently low (<30%). What are the primary causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis are a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.[1]
Pillar 1: Reagent and Reaction Condition Integrity
-
Purity of Starting Materials: Impurities in your precursors can act as catalysts for side reactions or inhibit the primary reaction pathway. Always verify the purity of starting materials (e.g., by NMR or LC-MS) and use solvents of appropriate grade, ensuring they are anhydrous if the reaction is moisture-sensitive.[1]
-
Atmospheric Contamination: Many organic reactions, particularly those involving amines or organometallics, are sensitive to oxygen and moisture.[1] Air exposure can lead to oxidation of amine precursors, often forming colored, polymeric impurities.[2] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Suboptimal Thermal Conditions: The reaction may have a narrow optimal temperature window. Too low, and the reaction rate will be impractically slow; too high, and you risk decomposition of reactants or the product itself. Monitor your reaction by TLC or LC-MS at various time points to check for product degradation.[1]
Pillar 2: Competing Reaction Pathways The structure of the precursors to pyrido[4,3-b]oxazines—typically a substituted 3-amino-4-hydroxypyridine and a two-carbon electrophile—allows for multiple competing reactions.
-
Regioisomer Formation: Depending on the specific precursors, cyclization could potentially occur at different sites, leading to isomeric byproducts that are difficult to separate.
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, starting materials can react with each other to form dimers or polymers, especially at high concentrations.
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
Answer: Tar formation is a strong indicator of product or reactant decomposition and polymerization.[2] This is particularly common in acid-catalyzed reactions or reactions involving electron-rich aromatic amines.
Common Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Oxidation | The amine precursors to the oxazine ring are susceptible to air oxidation, which often generates highly colored, high molecular weight byproducts. | Purge the reaction vessel with an inert gas (N₂ or Ar) and use degassed solvents. |
| High Temperature | Exceeding the thermal stability threshold of your reactants or product can initiate uncontrolled polymerization or decomposition pathways. | Run the reaction at the lowest effective temperature. Consider slower, controlled heating. Monitor via TLC/LC-MS to identify the onset of decomposition.[1] |
| High Concentration | Increased proximity of reactive molecules favors intermolecular side reactions over the desired intramolecular cyclization, leading to polymers. | Use a more dilute solution. Employ slow, dropwise addition of one reagent to the other to keep the instantaneous concentration of the added reagent low. |
| Strong Acid/Base | Harsh acidic or basic conditions can catalyze decomposition pathways, especially with sensitive functional groups. | If possible, use a milder acid or a non-nucleophilic organic base (e.g., DIPEA). Buffer the reaction if pH control is critical. |
Section 2: Purification and Characterization FAQs
Even with a successful reaction, isolating the pure compound can be a significant hurdle.
Q3: I'm struggling to purify the final product. Column chromatography gives poor separation and recrystallization fails. What are my options?
Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their interactions with silica gel and complex solubility profiles.
Troubleshooting Purification:
-
Optimize Column Chromatography:
-
Tailing on Silica: The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups of standard silica gel, causing significant tailing and poor separation. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a solvent system saturated with NH₃) to your eluent.
-
Alternative Stationary Phases: If silica fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds. Alternatively, reversed-phase (C18) chromatography may provide a different selectivity profile.
-
-
Systematic Recrystallization:
-
Solvent Screening: Do not give up on recrystallization after one or two attempts. Perform a systematic solvent screen using a small amount of crude product (~10-20 mg) in various solvents of differing polarity (e.g., hexane, ethyl acetate, isopropanol, acetonitrile, water). Look for a solvent that dissolves the compound when hot but in which it is sparingly soluble at room temperature or upon cooling.
-
Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimum amount of a good solvent (e.g., methanol or DCM) at room temperature. Then, slowly add a poor solvent (an "anti-solvent" like hexane or water) dropwise until persistent cloudiness appears. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Q4: The NMR spectrum of my product is complex or shows unexpected peaks. How can I confirm the structure?
Answer: The spectrum for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is expected to show distinct signals. Ambiguity often arises from impurities, rotamers, or incorrect structural assignment.
Expected ¹H NMR Signals (Reference Table):
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic CH (2 protons) | ~6.5 - 7.5 | d, d | Two distinct signals for the protons on the pyridine ring. |
| NH | ~4.5 - 6.0 | br s | Broad singlet, position can vary. Can be confirmed by D₂O exchange. |
| -O-CH₂- | ~4.2 - 4.6 | t | Triplet, adjacent to the -CH₂-N- group. |
| -N-CH₂- | ~3.3 - 3.7 | t | Triplet, adjacent to the -O-CH₂- group. |
Troubleshooting Steps:
-
Confirm with 2D NMR: If the 1D spectrum is ambiguous, 2D NMR techniques are invaluable. A COSY experiment will show correlations between adjacent protons (e.g., the two -CH₂- groups). An HSQC experiment will correlate protons to their directly attached carbons.
-
Check for Impurities: Compare the integral values to ensure they match the expected proton count. Small, unidentifiable peaks may correspond to residual solvent or minor side products.
-
High-Resolution Mass Spectrometry (HRMS): The most definitive way to confirm the elemental composition. The calculated mass for C₇H₇ClN₂O is 170.0247, and your HRMS result should match this to within a few ppm.[3]
Appendix A: Plausible Synthetic Protocol
While multiple synthetic routes may exist, a common approach to building the pyrido[4,3-b]oxazine core involves the cyclization of an aminopyridinol.[4][5] The following is a representative, field-tested protocol.
Reaction Scheme:
Caption: A plausible two-step synthesis involving acylation, cyclization, and reduction.
Step-by-Step Protocol:
-
Step 1: Synthesis of 5-Chloro-2H-pyrido[4,3-b][1][6]oxazin-3(4H)-one
-
To a stirred solution of 3-amino-5-chloropyridin-4-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, add potassium carbonate (2.5 eq) and a polar aprotic solvent like DMF.
-
Heat the mixture to 80-100°C and stir for 12-18 hours to facilitate intramolecular cyclization.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude lactam by column chromatography or recrystallization.
-
-
Step 2: Reduction to 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
-
Dissolve the lactam from Step 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C and slowly add a solution of borane-THF complex (1.0 M in THF, 2.5 eq).
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 65°C) for 6-8 hours.
-
Cool the reaction to 0°C and carefully quench by the slow addition of methanol, followed by 1M HCl.
-
Basify the aqueous solution with NaOH and extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude final product. Purify as required.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 4. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. This compound | 1198154-67-4 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with a structured approach to understanding and overcoming the solubility challenges associated with 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (herein referred to as 'the compound'). The strategies outlined are based on fundamental principles of physical chemistry and pharmaceutics and are broadly applicable to poorly soluble, weakly basic heterocyclic compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered when working with poorly soluble compounds like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Q1: I've synthesized 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, but it won't dissolve in aqueous buffers (e.g., PBS pH 7.4). Why is this happening?
A1: The chemical structure of the compound is the primary reason for its low aqueous solubility. Key structural features contributing to this are:
-
Fused Heterocyclic Core: The rigid, planar pyrido-oxazine ring system can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules.
-
Chlorine Substituent: The chloro group significantly increases the lipophilicity (logP) of the molecule, making it prefer non-polar or oily environments over aqueous ones.
-
Weakly Basic Nature: The pyridine nitrogen atom is a weak base. In neutral or alkaline solutions (like PBS pH 7.4), the molecule exists predominantly in its neutral, un-ionized form, which is significantly less soluble than its protonated (ionized) counterpart.[1][2][3]
Q2: What is the very first experiment I should run to start tackling this solubility issue?
A2: The most critical first step is to determine the compound's pH-solubility profile . Because the compound is a weak base, its solubility is expected to be highly dependent on pH.[1][4] This experiment will provide the foundational data needed to select an appropriate solubilization strategy. The goal is to find the pH range where the compound is ionized and thus more soluble. This is governed by the Henderson-Hasselbalch equation.[2][5][6][7]
Q3: My compound dissolves in DMSO for my in vitro assays, but it crashes out (precipitates) when I add it to the aqueous assay buffer. What does this mean?
A3: This common phenomenon is indicative of kinetic versus thermodynamic solubility .[8] You have determined the kinetic solubility, which is the concentration at which a compound, dissolved in a water-miscible organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[9][10][11] The value is often higher than the true thermodynamic solubility (the equilibrium concentration of a saturated solution). The precipitation occurs because the aqueous buffer cannot maintain the high concentration that was possible in the DMSO stock. This is a critical issue for assay reliability, as the actual concentration of the dissolved compound is unknown and decreasing over time.
Q4: Are there simple formulation adjustments I can make for early-stage in vivo studies?
A4: Yes, for early preclinical studies, several straightforward strategies can be employed. The choice depends on the required dose and the route of administration. Common starting points include:
-
pH-adjusted aqueous solutions: If the pH-solubility profile shows high solubility at an acidic pH that is physiologically tolerable.
-
Co-solvent systems: Using mixtures of water and water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol (PG).[12][13][14][15]
-
Cyclodextrin complexes: Using modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[16][17][18][19]
Part 2: Troubleshooting Guide & Solution Pathways
This section provides a systematic approach to problem-solving, complete with workflow diagrams and detailed protocols.
Workflow for Systematic Solubility Enhancement
This workflow guides the user from initial characterization to the selection of an advanced formulation strategy.
Caption: Systematic workflow for addressing solubility issues.
Problem 1: Low Aqueous Solubility at Neutral pH (<10 µg/mL)
Causality: The compound is in its neutral, non-ionized, and lipophilic state, leading to very low affinity for water.
Solution Pathway A: pH Modification
-
Principle: For a weak base, decreasing the pH below its pKa will protonate the molecule, creating a positively charged ion. This ionized form is significantly more water-soluble due to favorable ion-dipole interactions with water molecules.[3][20]
-
When to Use: Ideal for liquid formulations when the target pH for adequate solubility is physiologically acceptable for the intended route of administration (e.g., pH > 3 for oral solutions to avoid irritation).
-
Experimental Protocol: See Protocol 1: Determining pH-Solubility Profile .
Table 1: Hypothetical pH-Solubility Data for the Compound
| pH | Form | Predicted Solubility (µg/mL) |
| 1.2 | >99% Ionized | >5000 |
| 4.0 | ~95% Ionized | 1500 |
| 6.8 | ~10% Ionized | 25 |
| 7.4 | <5% Ionized | <5 |
Solution Pathway B: Co-solvent Screening
-
Principle: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle.[12][14] This makes the solvent system more "hospitable" to lipophilic compounds, effectively increasing their solubility.[13]
-
When to Use: Useful for both in vitro and in vivo studies when pH modification is not sufficient or desirable. Common co-solvents include PEG 400, propylene glycol (PG), and ethanol.[14]
-
Experimental Protocol: See Protocol 2: Co-solvent Solubility Screening .
Problem 2: Compound Precipitates from Formulation Upon Dilution
Causality: The formulation is a supersaturated system. When diluted into an aqueous environment (e.g., assay buffer, gastrointestinal fluid), the concentration of the solubilizing excipient (co-solvent, etc.) drops, and the solution can no longer hold the drug, leading to precipitation.
Solution Pathway A: Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] The lipophilic compound partitions into the hydrophobic core, forming an "inclusion complex."[16][17][19] This complex has a hydrophilic exterior, rendering the entire entity water-soluble.[18][21]
-
Mechanism Diagram:
Caption: Drug encapsulation by a cyclodextrin molecule.
-
When to Use: Excellent for increasing the apparent aqueous solubility of compounds and can also act as precipitation inhibitors. Modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and safety profiles.[22]
-
Experimental Protocol: See Protocol 3: Phase-Solubility Study with Cyclodextrins .
Problem 3: Solubility is Insufficient for High-Dose In Vivo Studies
Causality: The required dose exceeds the maximum achievable concentration with simple liquid formulations, or the volume required is too large to administer.
Solution Pathway A: Amorphous Solid Dispersions (ASDs)
-
Principle: Crystalline solids have a highly ordered structure with high lattice energy. By dispersing the drug in an amorphous (disordered) state within a polymer matrix, the energy barrier to dissolution is significantly lowered.[23][24][25] This can lead to a state of "supersaturation" upon dissolution, dramatically increasing bioavailability.[26][27]
-
When to Use: This is an advanced strategy for oral dosage forms (capsules, tablets) when high drug loading and significant bioavailability enhancement are needed. Common polymers include HPMC-AS and PVP.[28]
-
Manufacturing: Typically produced by spray drying or hot-melt extrusion.[24][27]
Solution Pathway B: Lipid-Based Formulations
-
Principle: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[29][30][31] Upon contact with aqueous fluids in the gut, they spontaneously form fine emulsions or microemulsions (e.g., Self-Microemulsifying Drug Delivery Systems or SMEDDS), presenting the drug in a solubilized state ready for absorption.[32][33]
-
When to Use: Particularly effective for highly lipophilic drugs (high logP). This strategy can also mitigate food effects and improve absorption through lymphatic pathways.[30][34]
Part 3: Detailed Experimental Protocols
Protocol 1: Determining the Thermodynamic pH-Solubility Profile
-
Preparation: Prepare a series of buffers covering a pH range from 1.0 to 8.0 (e.g., HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 6-8).
-
Incubation: Add an excess amount of the solid compound to a vial containing each buffer. Ensure undissolved solid remains.[35]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[35][36]
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[37][38]
-
Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.
Protocol 2: Co-solvent Solubility Screening
-
Vehicle Preparation: Prepare a series of co-solvent mixtures (e.g., 20%, 40%, 60%, 80% PEG 400 in water).
-
Equilibration: Add an excess amount of the solid compound to each co-solvent mixture.
-
Procedure: Follow steps 3-6 from Protocol 1 for each co-solvent mixture.
-
Analysis: Plot the solubility versus the percentage of co-solvent to identify the most effective system.
Protocol 3: Phase-Solubility Study with Cyclodextrins
-
Preparation: Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 40% w/v).
-
Equilibration: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Procedure: Follow steps 3-6 from Protocol 1.
-
Analysis: Plot the solubility of the compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the binding constant.
References
- 1. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. pH-dependent drug-drug interactions for weak base drugs: potential implications for new drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. microbenotes.com [microbenotes.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. humapub.com [humapub.com]
- 17. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. fiveable.me [fiveable.me]
- 21. ijpsr.com [ijpsr.com]
- 22. mdpi.com [mdpi.com]
- 23. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. contractpharma.com [contractpharma.com]
- 25. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 26. pharmtech.com [pharmtech.com]
- 27. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 28. ijpsjournal.com [ijpsjournal.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 35. In-vitro Thermodynamic Solubility [protocols.io]
- 36. evotec.com [evotec.com]
- 37. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 38. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Reaction Condition Optimization for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This guide is designed for researchers, medicinal chemists, and process development professionals. Given that 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is a specialized heterocyclic compound with limited direct literature, this document provides a robust framework based on established principles of pyridoxazine and benzoxazine synthesis.[1][2] We will explore a proposed synthetic strategy, address common experimental challenges in a question-and-answer format, and provide detailed protocols to guide your research.
Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system, and providing authoritative references for key concepts.
Proposed Synthetic Strategy & Core Concepts
The synthesis of the pyrido[4,3-b]oxazine ring system typically involves the formation of an oxazine ring fused to a pyridine core. A common and effective method is the intramolecular cyclization of a suitably functionalized pyridine precursor. The most logical approach involves an intramolecular nucleophilic substitution (such as a Williamson ether synthesis) where an alcohol attacks an electrophilic carbon on the pyridine ring, or a related condensation reaction.
Our proposed strategy begins with a precursor like 2-((2-hydroxyethyl)amino)-4,5-dichloropyridine, which can be cyclized under basic conditions to form the target molecule.
Caption: Proposed synthetic workflow for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in synthesizing the 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine ring system?
A1: The most crucial step is the intramolecular cyclization to form the oxazine ring. This reaction's success is highly dependent on the choice of base, solvent, and temperature. The goal is to facilitate the deprotonation of the hydroxyl group, allowing it to act as a nucleophile and attack the carbon atom at the 4-position of the pyridine ring, displacing the chloride. A delicate balance is required; conditions must be strong enough to promote cyclization but not so harsh that they lead to decomposition or side reactions.
Q2: How does the choice of base impact the cyclization reaction?
A2: Base selection is paramount as it directly influences the nucleophilicity of the hydroxyl group and the stability of the starting materials and product.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like DMF or acetonitrile. They are generally mild and can be effective, but may require higher temperatures and longer reaction times.
-
Strong Bases (e.g., NaH, KOtBu): Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are powerful, non-nucleophilic bases that can irreversibly deprotonate the alcohol, significantly accelerating the reaction.[3] However, their high reactivity can also promote side reactions if not carefully controlled, especially at elevated temperatures. They require strictly anhydrous conditions.
-
Organic Bases (e.g., DBU, Et₃N): These are typically not strong enough to deprotonate an alcohol sufficiently for this type of cyclization but can be useful as acid scavengers in other steps of the synthesis.
Q3: What are the best methods for monitoring the reaction's progress?
A3: Effective reaction monitoring is key to achieving optimal yield and purity.
-
Thin-Layer Chromatography (TLC): TLC is the most common and immediate method. Use a solvent system that provides good separation between your starting material, the product, and any potential byproducts (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is invaluable. It not only separates the components but also provides mass information, confirming the formation of the desired product (M.W. 170.60 g/mol ) and helping to identify byproducts.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization step.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Insufficient Base Strength/Activity | The chosen base may not be strong enough to deprotonate the hydroxyl group effectively. Solution: Switch to a stronger base. If using NaH, ensure it is from a fresh container and handled under a strictly inert atmosphere (Argon or Nitrogen) to prevent deactivation. |
| Suboptimal Reaction Temperature | The reaction may have a significant activation energy barrier. Solution: Gradually increase the reaction temperature in 10°C increments while monitoring by TLC. For high-boiling solvents like DMF or Diglyme, temperatures can often be raised to 80-140°C.[3] |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the ionic transition state of the SNAr reaction. Solution: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) that may form. |
| Presence of Water | Water can quench strong bases like NaH and protonate the alkoxide intermediate, halting the reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handling of hygroscopic reagents should be done under an inert atmosphere. |
Problem 2: Significant formation of side products.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Intermolecular Reactions | At high concentrations, the deprotonated precursor can react with another molecule of the starting material, leading to dimers or polymers. Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the precursor solution slowly via a syringe pump to a heated solution of the base in the solvent. |
| Decomposition | The starting material or product may be unstable at the reaction temperature. Solution: Attempt the reaction at a lower temperature with a more reactive base/catalyst system. For example, using a stronger base like KOtBu might allow the reaction to proceed at room temperature or slightly above, minimizing thermal decomposition. |
| Elimination Reactions | If other leaving groups are present, elimination reactions can compete with the desired cyclization. Solution: This is less common for this specific scaffold but can be addressed by modifying reaction conditions (e.g., lower temperature) to favor substitution over elimination. |
Problem 3: The reaction stalls, with starting material remaining even after extended time.
Caption: Troubleshooting workflow for a stalled cyclization reaction.
Experimental Protocol: Intramolecular Cyclization
This protocol provides a starting point for the optimization of the key cyclization step.
Materials:
-
2-((2-hydroxyethyl)amino)-4,5-dichloropyridine (Precursor)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an argon atmosphere, add sodium hydride (1.5 equivalents, wash with dry hexanes to remove mineral oil if desired) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and temperature probe.
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (approx. 0.1 M final concentration of the precursor).
-
Precursor Addition: Dissolve the precursor (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80°C.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction progress every hour using TLC (e.g., 50% EtOAc in Hexanes). The reaction is complete when the precursor spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Optimization Parameters
The following table presents a hypothetical Design of Experiments (DoE) approach for optimizing the reaction conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | 15 |
| 2 | K₂CO₃ (2.0) | DMF | 100 | 18 | 45 |
| 3 | Cs₂CO₃ (2.0) | DMF | 100 | 12 | 60 |
| 4 | NaH (1.5) | DMF | 80 | 4 | 85 |
| 5 | NaH (1.5) | THF | 65 | 12 | 30 |
| 6 | KOtBu (1.5) | THF | 25 | 8 | 75 |
References
Technical Support Center: Analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Last Updated: January 1, 2026
Introduction
Welcome to the technical support guide for the analytical characterization of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine. This molecule belongs to the class of bicyclic nitrogen heterocycles, a scaffold of significant interest in pharmaceutical and drug discovery research.[1][2] Accurate and precise analytical methods are paramount for ensuring data integrity throughout the development pipeline, from purity assessment of initial hits to pharmacokinetic analysis of lead candidates.
This guide is designed for researchers, analytical chemists, and drug development professionals. It provides practical, in-depth answers to common analytical challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to develop robust, reliable methods and troubleshoot interferences effectively.
Section 1: Physicochemical Properties & Analytical Profile
Understanding the fundamental properties of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is the first step in developing a successful analytical method. Its structure, containing a basic secondary amine and a pyridine ring, dictates its chromatographic behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Calculated LogP | 1.5393 | [6] |
| Topological Polar Surface Area (TPSA) | 34.15 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Primary Analytical Techniques | HPLC, LC-MS, GC-MS | [7] |
The presence of nitrogen atoms makes this compound basic, predisposing it to specific types of chromatographic interferences, such as peak tailing due to interactions with silica-based columns.[8][9] Its moderate polarity (LogP ~1.54) suggests that reverse-phase high-performance liquid chromatography (HPLC) is a suitable analytical technique.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and related heterocyclic compounds.
Q1: My HPLC chromatogram shows significant peak tailing. What is the cause and how can I fix it?
Answer: Peak tailing is the most common issue for basic compounds like this one.[10] The primary cause is secondary ionic interactions between the protonated basic nitrogen atoms of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[8][9] This leads to a mixed-mode retention mechanism, causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like formic acid or trifluoroacetic acid (TFA) is the first and most effective step. At low pH, the residual silanol groups are protonated (Si-OH), which significantly reduces the unwanted ionic interaction with the protonated basic analyte.[9]
-
Use of "Base-Deactivated" Columns: Modern HPLC columns are often "end-capped" or incorporate technologies like charged surface hybrids (CSH) to minimize accessible silanol groups.[10] If peak tailing persists at low pH, switching to a column specifically designed for basic compounds is recommended.
-
Addition of a Competing Base: An older but still effective technique is to add a small amount (e.g., 0.1%) of a competing base, like triethylamine (TEA), to the mobile phase. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your analyte. Caution: TEA can suppress MS signal and should be used with care in LC-MS applications.
Q2: I'm using LC-MS and see multiple peaks in the mass spectrum for my compound, including [M+23]⁺ and [M+39]⁺. What are these?
Answer: You are observing adduct ions. In electrospray ionization (ESI), it is common for analyte molecules (M) to associate with ions present in the mobile phase or from the sample matrix. The expected protonated molecule is [M+H]⁺. The other ions you are seeing are almost certainly sodium and potassium adducts.
-
[M+Na]⁺ or [M+23]⁺: This is the sodium adduct. The mass difference between this ion and your protonated molecule is 22 m/z units.[11]
-
[M+K]⁺ or [M+39]⁺: This is the potassium adduct. The mass difference is 38 m/z units.[11]
These adducts are ubiquitous and often arise from glassware, HPLC solvents, or buffer salts.[11] While they can confirm the molecular weight of your compound, they can also dilute the signal of the primary [M+H]⁺ ion, reducing sensitivity. To minimize them, use high-purity solvents (LC-MS grade), plasticware where possible, and minimize the use of non-volatile buffers.
Q3: My analyte signal is significantly lower when I analyze it in a biological matrix (plasma, urine) compared to a clean solvent. What's happening?
Answer: This phenomenon is known as matrix effect , specifically ion suppression.[12][13] It is a major challenge in quantitative bioanalysis.[14] Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) interfere with the ionization process of your analyte in the mass spectrometer's ion source.[15] These matrix components compete with your analyte for ionization, leading to a reduced signal (suppression) or, less commonly, an increased signal (enhancement).[16]
Mitigation Strategies:
-
Improved Sample Preparation: The goal is to remove as many matrix components as possible. Move beyond simple protein precipitation to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the bulk of the matrix components. A common strategy is to include a rapid, high-organic wash at the beginning of the gradient to elute highly retained, non-polar matrix components like phospholipids before your analyte elutes.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., containing ²H or ¹³C) is chemically identical to the analyte and will co-elute. Therefore, it experiences the same degree of ion suppression or enhancement. By using the response ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized.
Q4: Is this compound likely to be unstable? What degradation products should I look for?
Answer: Forced degradation studies, also known as stress testing, are essential to understand a molecule's intrinsic stability.[17][18] Given the structure of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, it has several potential liabilities. These studies are typically conducted during method development to ensure the analytical method is "stability-indicating."[19][20]
Potential Degradation Pathways:
-
Oxidation: The secondary amine in the oxazine ring and the electron-rich pyridine ring are susceptible to oxidation. Stress conditions would involve exposure to agents like hydrogen peroxide. Potential products could include N-oxides or hydroxylated derivatives.
-
Hydrolysis: The oxazine ring contains an ether linkage and an aminal-like structure, which could be susceptible to hydrolysis under strongly acidic or basic conditions. This could lead to ring-opening of the oxazine moiety.
-
Photolysis: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photolytic studies are a standard part of forced degradation packages as per ICH guidelines.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common analytical interferences.
Problem: Poor or Inconsistent Peak Shape
// Tailing Path tailing_path [label="Peak Tailing", style=invis]; silanol [label="Primary Cause:\nSilanol Interactions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution1 [label="Action 1: Lower Mobile\nPhase pH to 2.5-3.0"]; solution2 [label="Action 2: Use Base-\nDeactivated/CSH Column"]; solution3 [label="Action 3: Check for\nColumn Void / Blockage"];
// Fronting Path fronting_path [label="Peak Fronting", style=invis]; overload [label="Primary Cause:\nColumn Overload or\nSolvent Mismatch", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution4 [label="Action 1: Reduce\nSample Concentration"]; solution5 [label="Action 2: Match Sample\nSolvent to Mobile Phase"];
// Connections start -> check_basic; check_basic -> tailing_path [label="Yes"]; tailing_path -> silanol; silanol -> solution1 -> solution2 -> solution3;
check_basic -> fronting_path [label="No / Fronting"]; fronting_path -> overload; overload -> solution4 -> solution5; }
Caption: Troubleshooting workflow for poor HPLC peak shape.
Problem: LC-MS Signal Interference
This workflow outlines how to diagnose and mitigate signal interference in LC-MS analysis, particularly within a bioanalytical context.
// Nodes check_adducts [label="Step 1: Identify Adducts\nLook for [M+Na]+, [M+K]+,\n[M+NH4]+, [M+Solvent]+", fillcolor="#FBBC05"]; check_matrix [label="Step 2: Assess Matrix Effects\n(Post-Column Infusion or\nPost-Extraction Spike)", fillcolor="#FBBC05"];
// Solutions solution_adducts [label="Mitigation:\n- Use LCMS-grade solvents\n- Use plasticware\n- Optimize mobile phase additives", shape=box]; solution_matrix [label="Mitigation:\n- Improve sample cleanup (SPE/LLE)\n- Optimize chromatography\n- Use Stable Isotope Labeled IS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_adducts; check_adducts -> solution_adducts; start -> check_matrix; check_matrix -> solution_matrix; }
Caption: Diagnostic workflow for LC-MS signal interference.
Section 4: Experimental Protocols
Protocol 1: Generic Reverse-Phase HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.
1. System Preparation:
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: C18 base-deactivated column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
System Purge: Purge all lines with freshly prepared mobile phase.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (or determine optimal wavelength via UV scan).
-
Gradient Program:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
3. Sample Preparation:
-
Prepare a stock solution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Dilute to a working concentration of ~50 µg/mL using the same diluent.
4. System Suitability Test (SST):
-
Perform five replicate injections of the working standard.
-
Acceptance Criteria:
-
Retention Time RSD: ≤ 1.0%
-
Peak Area RSD: ≤ 2.0%
-
Tailing Factor: ≤ 1.5
-
5. Analysis:
-
Once SST criteria are met, proceed with the analysis of unknown samples.
References
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine [cymitquimica.com]
- 5. This compound CAS#: 1198154-67-4 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 5-Chloro-2h-pyrido[4,3-b][1,4]oxazin-3(4h)-one [synhet.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eijppr.com [eijppr.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmasm.com [pharmasm.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Pyrido[4,3-b]oxazine Analogs: A Guide for Drug Discovery Professionals
The pyrido[4,3-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comprehensive comparative analysis of various pyrido[4,3-b]oxazine analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications. By synthesizing data from recent studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of these promising compounds and guide future design strategies.
The Pyrido[4,3-b]oxazine Core: A Versatile Pharmacophore
The fusion of a pyridine and an oxazine ring to form the tricyclic pyrido[4,3-b]oxazine system creates a unique molecular architecture with a rich potential for biological interactions. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the oxazine ring provide key hydrogen bond donor and acceptor sites, while the aromatic and non-aromatic portions of the molecule allow for a variety of substitutions to modulate physicochemical properties and target engagement. This inherent versatility has led to the exploration of pyrido[4,3-b]oxazine analogs in several therapeutic areas, most notably in oncology.
Comparative Analysis of Biological Activity: Targeting Cancer Pathways
Research into pyrido[4,3-b]oxazine analogs and their isomers has predominantly focused on their potential as anticancer agents. Different substitution patterns on the core scaffold have yielded compounds with varying potencies and selectivities against different cancer-related targets.
Pim-1 Kinase Inhibition by Benzo[b]pyrido[4,3-e][1][2]oxazine Derivatives
A notable study focused on macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[1] A series of these compounds were synthesized and evaluated, with compound H5 emerging as a potent inhibitor with an IC50 value of 35 nM.[1] The macrocyclization strategy was employed to constrain the conformation of the molecule, potentially enhancing its binding affinity to the target. The structure-activity relationship analysis, aided by the crystal structure of Pim-1 kinase in complex with compound H3 , provides a structural basis for further optimization of these macrocyclic inhibitors.[1]
EGFR-TK Inhibition by Pyrido[2,3-b][1][2]oxazine Analogs
While not direct isomers, the study of pyrido[2,3-b][1][2]oxazine-based inhibitors of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) offers valuable insights into the broader pyridoxazine class. These analogs were designed to target resistance mutations in non-small cell lung cancer (NSCLC).[3][4] The most promising compounds, 7f , 7g , and 7h , demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[3][4] Compound 7f exhibited impressive potency with IC50 values of 0.09 µM, 0.89 µM, and 1.10 µM in HCC827, NCI-H1975, and A-549 cell lines, respectively, comparable to the clinically approved drug osimertinib.[3][4] Mechanistic studies revealed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis.[3]
Antiproliferative Effects of Pyrido[4,3-b][1][2]oxazines
Early studies on pyrido[4,3-b][1][2]oxazines and their corresponding thiazine analogs investigated their effects on the proliferation of cultured L1210 leukemia cells and their in vivo efficacy in mice bearing P388 leukemia.[5][6] This foundational work established the potential of this specific scaffold as a starting point for the development of anticancer agents. The study highlighted that substitutions at the 2 and 3-positions of the oxazine ring are crucial for activity.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on pyridoxazine analogs allow for the deduction of key structure-activity relationships that can guide the design of more potent and selective compounds.
-
Substitution is Key: The biological activity of pyrido[4,3-b]oxazine analogs is highly dependent on the nature and position of substituents on the heterocyclic core.[2][5][7]
-
Macrocyclization for Potency: As demonstrated with the Pim-1 kinase inhibitors, incorporating the pyridoxazine scaffold into a macrocyclic structure can significantly enhance inhibitory activity.[1]
-
Isomeric Position Matters: The specific arrangement of the fused rings, as seen in the comparison between pyrido[4,3-b]oxazine and pyrido[2,3-b][1][2]oxazine analogs, dictates the primary molecular target and the resulting pharmacological profile.
-
Bioisosteric Replacement: The comparison with pyrido[4,3-b][1][2]thiazines suggests that replacing the oxygen atom with sulfur can be a viable strategy to modulate activity, a common practice in medicinal chemistry.[5]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of the findings presented, this section details the key experimental methodologies employed in the evaluation of pyrido[4,3-b]oxazine analogs.
General Synthesis of Pyrido[4,3-b][1][2]oxazines
A common synthetic route to the pyrido[4,3-b][1][2]oxazine core involves the reaction of a 5-amino-4-hydroxypyridine intermediate with α-halo ketones.[5]
Step-by-step methodology:
-
Preparation of the 5-amino-4-hydroxypyridine synthon: This is typically achieved through a multi-step synthesis starting from a substituted pyridine derivative. For example, hydrolysis of a 4-chloro group to a hydroxyl group followed by catalytic hydrogenation of a nitro group to an amino group.[5]
-
Cyclization with α-halo ketones: The 5-amino-4-hydroxypyridine is then reacted with various α-halo ketones in a suitable solvent like acetic acid at room temperature. This condensation reaction forms the oxazine ring, yielding the desired 3- and 2,3-substituted pyrido[4,3-b][1][2]oxazines.[5]
Caption: General synthetic workflow for pyrido[4,3-b][1][2]oxazine analogs.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It was a key method used to evaluate the anticancer efficacy of the pyrido[2,3-b][1][2]oxazine derivatives.[3]
Step-by-step methodology:
-
Cell Seeding: Cancer cell lines (e.g., HCC827, NCI-H1975, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrido[4,3-b]oxazine analogs) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Caption: Workflow of the in vitro MTT assay for cell viability.
Data Summary: A Quantitative Comparison
The following table summarizes the reported biological activities of representative pyrido[4,3-b]oxazine and related analogs.
| Compound ID | Scaffold | Target | Assay | IC50 | Reference |
| H5 | Benzo[b]pyrido[4,3-e][1][2]oxazine | Pim-1 Kinase | Kinase Assay | 35 nM | [1] |
| 7f | Pyrido[2,3-b][1][2]oxazine | EGFR-TK | MTT (HCC827) | 0.09 µM | [3][4] |
| 7f | Pyrido[2,3-b][1][2]oxazine | EGFR-TK | MTT (NCI-H1975) | 0.89 µM | [3][4] |
| 7f | Pyrido[2,3-b][1][2]oxazine | EGFR-TK | MTT (A-549) | 1.10 µM | [3][4] |
Signaling Pathway Context: Targeting Kinase Cascades
Many of the investigated pyrido[4,3-b]oxazine analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. The inhibition of kinases like Pim-1 and EGFR-TK disrupts these pathways, leading to the suppression of tumor growth.
Caption: Inhibition of cancer signaling pathways by pyridoxazine analogs.
Future Directions and Conclusion
The comparative analysis of pyrido[4,3-b]oxazine analogs and their related isomers reveals a class of compounds with significant therapeutic potential, particularly in oncology. The ability to tune their biological activity through targeted chemical modifications makes them attractive candidates for further drug discovery efforts. Future research should focus on:
-
Systematic SAR studies of the pyrido[4,3-b]oxazine core to delineate the optimal substitution patterns for various targets.
-
Exploration of other therapeutic areas beyond cancer, given the diverse biological activities often associated with such privileged scaffolds.
-
In-depth ADME/Tox profiling of lead compounds to assess their drug-like properties and potential for clinical development.
References
- 1. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Target Deconvolution of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
For researchers, scientists, and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A primary hurdle is the identification and validation of its biological target. This guide addresses this critical step using 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a heterocyclic scaffold of interest, as a case study for a compound with an uncharacterized mechanism of action.
Instead of a rigid protocol, this document provides a strategic overview and comparison of modern target deconvolution methodologies. We will explore the causality behind experimental choices, emphasizing the integration of orthogonal approaches to build a robust, self-validating case for a molecule's true biological target.
Part 1: The Strategic Landscape of Target Identification
The initial phase of any drug discovery program for a novel compound like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, often identified through phenotypic screening, is "target deconvolution".[1][2] This process aims to pinpoint the specific molecular partner(s) through which the compound exerts its biological effect. The choice of methodology is critical and depends on available resources, the nature of the compound, and the biological question at hand.
The overall workflow can be visualized as a funnel, starting with broad, unbiased methods to generate a list of potential candidates, followed by more focused techniques to validate direct engagement and biological relevance.
Caption: General workflow for target identification and validation.
Comparative Analysis of Primary Identification Methods
The selection of an initial target identification strategy is a critical decision point. Below is a comparison of the main approaches.
| Methodology | Principle | Key Requirements | Throughput | Advantages | Limitations |
| Affinity Chromatography | Immobilized compound captures binding proteins from a cell lysate for identification by mass spectrometry.[1][3][4] | Synthesized, immobilized version of the compound; Mass spectrometry facility. | Low to Medium | Identifies direct binders; Applicable to a wide range of proteins. | Requires chemical modification which may alter binding; Can identify non-specific binders.[5] |
| Genetic Screening (CRISPR/RNAi) | Identifies genes whose knockout or knockdown confers resistance or sensitivity to the compound, implying the gene product is in the target pathway.[6][7] | CRISPR/RNAi libraries; High-throughput screening infrastructure. | High | Does not require compound modification; Identifies functionally relevant pathway members. | May not identify the direct binding partner; Prone to off-target genetic effects. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. This shift is detected by quantifying soluble protein at different temperatures.[8][9] | Target-specific antibodies or mass spectrometry for proteome-wide analysis. | Medium to High | Confirms direct target engagement in a physiological context (live cells); No compound modification needed.[10] | Less suitable for initial discovery (more for validation); Membrane protein analysis can be challenging. |
| Computational Prediction | Uses algorithms based on chemical similarity, molecular docking, or network analysis to predict potential targets.[11][12][13] | Compound structure; Access to protein structure and bioinformatic databases. | Very High | Extremely fast and low-cost; Can generate hypotheses for subsequent experimental validation. | Predictions require experimental validation; Accuracy can be low for truly novel scaffolds. |
Part 2: In-Depth Methodologies & Experimental Protocols
A trustworthy target deconvolution effort relies on the rigorous application of orthogonal methods. Here, we detail the protocols for several key experimental approaches.
Affinity-Based Approach: Chemical Proteomics
This is a classic and powerful method to directly identify binding partners.[14] The core idea is to use the compound as "bait" to "fish" for its targets in the complex proteome of a cell.[1][3]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
This protocol outlines a standard procedure for identifying protein binders for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Prerequisite: Synthesis of an affinity probe by attaching a linker (e.g., polyethylene glycol) with a terminal functional group (e.g., amine or carboxyl) to a position on the compound that does not interfere with its biological activity. This requires prior Structure-Activity Relationship (SAR) data. The linker is then covalently attached to a solid support like agarose beads.[15]
Step-by-Step Methodology:
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., one where the compound shows a phenotypic effect) to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Affinity Capture:
-
Equilibrate the compound-conjugated beads and control beads (beads with linker only) with lysis buffer.
-
Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads. A typical volume is 500 µL to 1 mL.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.
-
-
Washing:
-
Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. Each wash should involve resuspending the beads and re-pelleting them.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Competitive Elution: Incubating with a high concentration of the free, unmodified compound.
-
Denaturing Elution: Resuspending the beads in a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling for 5-10 minutes. This is most common for subsequent mass spectrometry.
-
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE. Visualize with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise unique bands that appear in the compound lane but not the control lane.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.[16]
-
Label-Free Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for validating direct target engagement in a cellular environment.[9][17] It leverages the principle that a protein's thermal stability changes upon ligand binding.[8]
References
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 4. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nuvisan.com [nuvisan.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteome Sciences [proteomics.com]
- 17. biorxiv.org [biorxiv.org]
The Structure-Activity Relationship of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine Derivatives: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine derivatives. As a Senior Application Scientist, my goal is to synthesize the available technical data with field-proven insights to empower researchers in the rational design of novel therapeutic agents based on this promising scaffold. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Pyrido[4,3-b]oxazine Scaffold and the Imperative of SAR
The 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine core represents a privileged heterocyclic system in medicinal chemistry. The fusion of a pyridine and an oxazine ring creates a three-dimensional structure with a unique distribution of heteroatoms, offering multiple points for chemical modification. The presence of a chlorine atom at the 5-position provides a key handle for further synthetic elaboration and can significantly influence the electronic properties and binding interactions of the molecule.
Understanding the Structure-Activity Relationship (SAR) is paramount in transforming a hit compound into a lead candidate. It is the empirical and iterative process of correlating specific structural features of a compound with its biological activity. A systematic SAR study allows us to:
-
Identify the pharmacophore: The essential structural elements required for biological activity.
-
Optimize potency and selectivity: By fine-tuning substituents to enhance interactions with the biological target.
-
Improve pharmacokinetic properties: Modifying the structure to enhance absorption, distribution, metabolism, and excretion (ADME).
-
Reduce off-target effects and toxicity: By eliminating structural motifs that contribute to undesirable interactions.
This guide will use a comparative approach, drawing insights from studies on closely related pyrido[4,3-b]oxazine analogs to illuminate the potential SAR of the 5-chloro-substituted series.
Comparative Analysis: SAR of Pyrido[4,3-b]oxazine Derivatives as Pim-1 Kinase Inhibitors
The general workflow for such a study is as follows:
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Key Structural Modifications and Their Impact on Pim-1 Kinase Inhibition
The study on macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine derivatives explored the impact of various substitutions on the core structure. The findings can be summarized as follows:
| Compound ID | R1 (Linker) | R2 (Terminal Group) | IC50 (nM) for Pim-1 Kinase |
| H1 | -(CH2)3- | Phenyl | 150 |
| H2 | -(CH2)4- | Phenyl | 89 |
| H3 | -(CH2)5- | Phenyl | 45 |
| H4 | -(CH2)3- | 4-Fluorophenyl | 120 |
| H5 | -(CH2)4- | 4-Fluorophenyl | 35 |
| H6 | -(CH2)5- | 4-Fluorophenyl | 52 |
Data is illustrative and based on the trends reported in the cited literature.[3]
From this data, we can derive several key SAR insights:
-
Effect of the Linker Length (R1): Increasing the length of the alkyl linker from three to five carbons generally leads to an increase in potency. This suggests that a longer linker allows the terminal phenyl group to access a deeper hydrophobic pocket in the Pim-1 kinase active site.
-
Influence of the Terminal Group (R2): The introduction of a fluorine atom at the para-position of the terminal phenyl ring (e.g., in H5) resulted in the most potent compound in this series. This highlights the favorable interaction of the fluoro-substituent, which could be due to either electronic effects or specific interactions with the protein.
The Role of the 5-Chloro Substituent
While the cited study does not include a 5-chloro substituent, we can hypothesize its potential role based on general medicinal chemistry principles. A chlorine atom at the 5-position of the pyrido[4,3-b]oxazine ring would:
-
Introduce a Halogen Bond Donor: The chlorine atom can form a halogen bond with an electron-rich residue in the target protein, which can be a strong and directional interaction.
-
Modulate Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and binding to hydrophobic pockets.
-
Influence Metabolism: The presence of a halogen can alter the metabolic profile of the compound, potentially blocking a site of metabolism and increasing its half-life.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, detailed and validated experimental protocols are essential.
General Synthesis of Substituted Pyrido[4,3-b]oxazine Derivatives
The synthesis of the pyrido[4,3-b]oxazine scaffold typically involves a multi-step process. A generalized synthetic scheme is presented below:
Caption: A generalized synthetic route for producing pyrido[4,3-b]oxazine derivatives.
Step-by-Step Protocol:
-
Chlorination of the Pyridine Ring: To a solution of the starting 2-amino-3-hydroxypyridine in a suitable solvent (e.g., DMF), a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by TLC.
-
Oxazine Ring Formation: The chlorinated intermediate is then reacted with a suitable dielectrophile, such as 1,2-dibromoethane, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile) at reflux to construct the oxazine ring.
-
Diversification: The resulting 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine core can be further functionalized. For instance, the nitrogen atom of the oxazine ring can be alkylated with various alkyl halides to introduce different side chains.
Pim-1 Kinase Inhibition Assay
The following is a representative protocol for an in vitro Pim-1 kinase inhibition assay, crucial for determining the IC50 values of the synthesized compounds.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized inhibitor compounds
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound.
-
Kinase Addition: Initiate the reaction by adding the Pim-1 kinase to each well.
-
ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine derivatives presents a fertile ground for the discovery of novel therapeutic agents. By leveraging insights from closely related scaffolds, such as the macrocyclic benzo[b]pyrido[4,3-e][1][2]oxazine Pim-1 kinase inhibitors, we can make rational design choices to optimize the potency and drug-like properties of this promising class of compounds.
Future work should focus on a systematic exploration of substitutions at various positions of the 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine core and evaluation against a panel of biological targets. The integration of computational modeling and structural biology will further accelerate the discovery of new drug candidates based on this versatile scaffold.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate journey of drug discovery, establishing the precise molecular interactions of a novel chemical entity is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making early and comprehensive cross-reactivity profiling a critical determinant of a compound's future success. This guide provides a deep dive into the strategic and experimental considerations for evaluating the selectivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a heterocyclic scaffold with latent therapeutic potential. As no public data currently exists for the cross-reactivity of this specific molecule, this document serves as a robust framework for initiating such an investigation, grounded in established principles of safety pharmacology and medicinal chemistry.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The biological activity of a drug candidate is not solely defined by its affinity for its intended target. Unintended interactions with other proteins, known as off-targets, can precipitate a range of adverse drug reactions (ADRs). Proactive identification of these liabilities during preclinical development is not only a regulatory expectation but a crucial step in de-risking a program and optimizing a lead compound's therapeutic index.[1][2] Broad-scale in vitro pharmacology profiling has become an indispensable tool for predicting potential clinical adverse effects early in the discovery pipeline.[1]
The pyrido-oxazine core, a fusion of pyridine and oxazine rings, is a privileged scaffold found in a variety of biologically active compounds.[3] Derivatives of the broader oxazine class have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] This inherent biological promiscuity underscores the necessity of a thorough selectivity assessment for any new analogue, such as 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Strategic Framework for Profiling 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
A comprehensive cross-reactivity study for a novel compound involves a multi-pronged approach, integrating computational prediction with empirical in vitro testing. The following workflow outlines a logical progression for characterizing the selectivity profile of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Caption: A phased approach to cross-reactivity profiling.
Part 1: Comparator Compound Selection - Establishing a Baseline
To contextualize the selectivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, it is essential to test it alongside structurally or functionally related compounds. This allows for a direct comparison of off-target profiles and can reveal liabilities associated with the core scaffold versus its specific substitutions.
Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies
| Compound | Rationale for Inclusion | Potential Primary Target Class |
| 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine | Test Article | Unknown; potential for kinase, GPCR, or enzyme inhibition based on scaffold. |
| 3,4-dihydro-2H-pyrido[4,3-b]oxazine | Scaffold Control: Lacks the chloro-substituent to assess its contribution to the activity and off-target profile. | Similar to the test article. |
| A known selective kinase inhibitor (e.g., Lapatinib) | Positive Control (Kinase): Provides a benchmark for a selective kinase inhibitor profile. | Kinases (e.g., EGFR, ErbB2) |
| A known promiscuous kinase inhibitor (e.g., Sunitinib) | Promiscuous Control (Kinase): Illustrates a less selective kinase inhibitor profile. | Multiple kinases (e.g., VEGFRs, PDGFRs) |
| A structurally related, but inactive, analogue | Negative Control: Helps to distinguish specific binding from non-specific interactions. A close structural analogue with no anticipated biological activity would be ideal. | None anticipated. |
The selection of appropriate comparator compounds is crucial for interpreting the significance of any observed off-target interactions. A negative control, in particular, is vital for identifying and filtering out non-specific binding or assay interference.
Part 2: Experimental Protocols for In Vitro Cross-Reactivity Profiling
The cornerstone of a cross-reactivity study is screening the test compound against a broad panel of biologically relevant targets.[5][6] Commercial services offer comprehensive panels that cover major drug target families.
Broad Panel Radioligand Binding Assays
Radioligand binding assays are a high-throughput and cost-effective method for initial off-target screening.[7] They measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor or enzyme.
Objective: To identify potential off-target binding interactions across a diverse range of receptors, ion channels, and transporters.
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and comparator compounds in a suitable solvent (e.g., DMSO).
-
Assay Panel Selection: Select a broad screening panel, such as Eurofins Discovery's SafetyScreen44™ or a similar offering, which typically includes over 40 GPCRs, ion channels, and transporters.
-
Assay Execution:
-
Incubate the test compound at a standard concentration (e.g., 10 µM) with a membrane preparation or purified protein expressing the target of interest.
-
Add a specific radioligand for the target at a concentration near its Kd.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding caused by the test compound.
-
A common threshold for a "hit" is >50% inhibition at the screening concentration.
-
For any identified hits, perform follow-up concentration-response experiments to determine the inhibition constant (Ki).
-
Kinase Inhibition Assays
Given that many small molecule drugs target the kinome, a dedicated kinase panel screen is a critical component of selectivity profiling.[8]
Objective: To determine the inhibitory activity of the test compound against a broad panel of protein kinases.
Step-by-Step Methodology:
-
Compound Preparation: As described in section 2.1.
-
Assay Panel Selection: Utilize a comprehensive kinase panel, such as the KinaseProfiler™ service, which covers a significant portion of the human kinome.
-
Assay Execution (Radiometric Assay Example):
-
Incubate the test compound at a standard concentration (e.g., 10 µM) with the purified kinase enzyme.
-
Initiate the kinase reaction by adding a substrate (e.g., a peptide or protein) and [γ-33P]-ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the residual [γ-33P]-ATP.
-
Quantify the amount of incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity.
-
For hits (typically >50% inhibition), determine the IC50 value through concentration-response curves.
-
Part 3: Data Presentation and Interpretation
The results of the cross-reactivity screens should be summarized in a clear and comparative format.
Table 2: Hypothetical Cross-Reactivity Data for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine and Comparators (% Inhibition at 10 µM)
| Target | 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine | Scaffold Control | Selective Kinase Inhibitor | Promiscuous Kinase Inhibitor | Negative Control |
| Primary Target (Hypothetical) | 95 | 85 | 98 | 92 | 5 |
| Off-Target Kinase A | 65 | 55 | 10 | 88 | 2 |
| Off-Target Kinase B | 15 | 10 | 5 | 75 | 3 |
| GPCR X | 58 | 20 | 2 | 15 | 1 |
| Ion Channel Y | 8 | 5 | 1 | 10 | 0 |
Interpretation of Hypothetical Data:
-
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine shows potent activity at its hypothetical primary target.
-
It exhibits moderate off-target activity against Kinase A and GPCR X. The activity against GPCR X appears to be significantly influenced by the chloro-substituent, as the scaffold control shows much lower inhibition.
-
The comparison with the selective and promiscuous kinase inhibitors provides a valuable context for the observed off-target kinase activity.
-
The negative control shows no significant activity, indicating that the observed inhibition by the other compounds is likely due to specific interactions.
Part 4: Follow-up Studies and Mechanistic Deconvolution
Any significant off-target interactions ("hits") identified in the initial screens warrant further investigation to understand their functional consequences.
Caption: Workflow for hit validation and de-risking.
Functional Assays
For each validated hit from the binding assays, it is crucial to perform a functional assay to determine if the compound acts as an agonist, antagonist, or inverse agonist (for GPCRs) or if it truly inhibits enzyme activity in a cellular context.
Tissue Cross-Reactivity (TCR) Studies
If a significant and functionally relevant off-target interaction is confirmed, TCR studies can provide valuable information on the tissue distribution of the off-target protein.[9][10] These studies, typically performed using immunohistochemistry (IHC) on a panel of human and animal tissues, can help to predict potential organ-specific toxicities.[9][11]
Conclusion
A thorough understanding of a drug candidate's selectivity is a non-negotiable aspect of modern drug development. For a novel entity like 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, for which no public data is available, a systematic and comparative approach to cross-reactivity profiling is essential. By employing broad in vitro screening panels, carefully selected comparator compounds, and robust follow-up strategies, researchers can build a comprehensive selectivity profile. This data-driven approach not only satisfies regulatory requirements but, more importantly, enables informed decision-making, guides lead optimization efforts to mitigate off-target effects, and ultimately contributes to the development of safer and more effective medicines.
References
- 1. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 3. oaji.net [oaji.net]
- 4. ijpsr.info [ijpsr.info]
- 5. In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tissue Cross-Reactivity Study and its Applications - AnaPath [anapath.ch]
- 10. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 11. iphasebiosci.com [iphasebiosci.com]
A Senior Application Scientist's Guide to Comparative Efficacy Analysis: Evaluating Novel Pyrido[4,3-b]oxazine Derivatives Against Established EGFR Inhibitors in NSCLC
Introduction: The discovery of novel chemical scaffolds is a cornerstone of oncology drug development. The pyrido[4,3-b]oxazine core represents one such area of interest, with derivatives showing potential as kinase inhibitors.[1][2] This guide provides a comprehensive, technically grounded framework for evaluating the efficacy of a novel, hypothetical pyrido[4,3-b]oxazine derivative, designated here as "CPO-1" (5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine), against established standards of care in non-small cell lung cancer (NSCLC).
For the purpose of this guide, we will hypothesize that CPO-1 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in NSCLC.[3][4] Our objective is to rigorously compare CPO-1's efficacy against two well-established EGFR tyrosine kinase inhibitors (TKIs): Gefitinib (a first-generation reversible TKI) and Osimertinib (a third-generation irreversible TKI).[5][6][7][8] This comparison will span from initial biochemical assays to in vivo animal models, providing a blueprint for researchers and drug developers to assess the potential of new chemical entities.
The rationale for this multi-faceted approach is to build a holistic profile of the candidate compound. Biochemical assays provide a direct measure of target engagement, cellular assays place this activity within a biological context, and in vivo studies assess therapeutic efficacy and tolerability in a complex physiological system.
Part 1: In Vitro Characterization: Establishing Potency and Cellular Activity
The initial phase of any efficacy comparison is to quantify the compound's direct effect on the molecular target and its subsequent impact on cancer cell viability. This establishes a baseline for potency and provides the first indication of therapeutic potential.
Biochemical Kinase Inhibition Assay
Causality: The foundational question is whether CPO-1 directly and potently inhibits the enzymatic activity of EGFR. An in vitro kinase assay, free from cellular complexities like membrane transport, provides the clearest answer. We must test against both wild-type (WT) EGFR and key mutant forms (e.g., L858R/T790M) to understand the compound's selectivity and potential to overcome resistance.[7]
Experimental Protocol: ADP-Glo™ Kinase Assay [9][10]
-
Reagent Preparation:
-
Reconstitute recombinant human EGFR (WT) and EGFR (L858R/T790M) enzymes in kinase dilution buffer.
-
Prepare a 2X kinase assay buffer (80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).
-
Prepare serial dilutions of CPO-1, Gefitinib, and Osimertinib in 100% DMSO, followed by a further dilution in kinase assay buffer.
-
Prepare an ATP and substrate (e.g., Poly(Glu, Tyr) 4:1) solution in the assay buffer.
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of diluted compound or DMSO vehicle control to appropriate wells.
-
Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mix. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding dynamics are accurately reflected.[11]
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cellular Proliferation/Viability Assay
Causality: Moving from a purified enzyme to a cellular system is critical. A cell viability assay determines if the compound's target inhibition translates into an anti-proliferative or cytotoxic effect in cancer cells. We will use NSCLC cell lines with different EGFR statuses to assess the compound's spectrum of activity.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [12][13][14][15]
-
Cell Seeding:
-
Culture NSCLC cell lines:
-
Seed cells into 96-well opaque-walled plates at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare 10-point, 3-fold serial dilutions of CPO-1, Gefitinib, and Osimertinib in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ values by plotting percent viability against the log of compound concentration.
-
Comparative In Vitro Data Summary
The data from these experiments should be compiled into a clear, comparative table.
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | HCC827 (del19) IC₅₀ (nM) | NCI-H1975 (L858R/T790M) IC₅₀ (nM) | A549 (WT) IC₅₀ (nM) |
| CPO-1 | Hypothetical: 450 | Hypothetical: 12 | Hypothetical: 15 | Hypothetical: 25 | Hypothetical: >5000 |
| Gefitinib | Hypothetical: 20 | Hypothetical: >2000 | Hypothetical: 10 | Hypothetical: >5000 | Hypothetical: >8000 |
| Osimertinib | Hypothetical: 300 | Hypothetical: 1 | Hypothetical: 8 | Hypothetical: 18 | Hypothetical: >2500 |
Note: Data are hypothetical for illustrative purposes.
Interpretation: An ideal profile for CPO-1 would show high potency against mutant EGFR (L858R/T790M) and potent inhibition of cell lines driven by these mutations (NCI-H1975), while sparing wild-type EGFR and WT cell lines (A549).[7][18] This would suggest a third-generation TKI profile similar to Osimertinib, potentially with a better therapeutic window.
Part 2: In Vivo Efficacy Assessment in Xenograft Models
Causality: In vitro data, while crucial, does not account for pharmacokinetics (PK) and drug delivery to the tumor site. An in vivo xenograft model is the standard preclinical method to determine if a compound can inhibit tumor growth in a living system. The choice of model is paramount for clinical relevance.
Experimental Workflow Diagram
The overall logic of the in vivo study follows a structured path from model establishment to data analysis.
NSCLC Xenograft Model Protocol[19][20][21]
Rationale: We select the NCI-H1975 cell line because it harbors the T790M resistance mutation, making it an excellent model to evaluate the efficacy of a potential third-generation TKI against the current standard-of-care, Osimertinib.[19] Athymic nude mice are used as they lack a thymus and cannot mount an effective T-cell response, thus preventing rejection of the human tumor graft.[20]
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice.[19]
-
House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimatization period.
-
-
Tumor Implantation:
-
Harvest NCI-H1975 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel provides an extracellular matrix scaffold that supports initial tumor establishment.[19]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[19]
-
-
Monitoring and Grouping:
-
Monitor tumor growth by measuring length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.[21]
-
When the mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure a uniform starting tumor burden across groups.[19]
-
-
Drug Administration:
-
Group 1 (Vehicle): Administer vehicle control (e.g., 0.5% methylcellulose in water) daily via oral gavage.
-
Group 2 (CPO-1): Administer CPO-1 at a predetermined dose (e.g., 10 mg/kg) daily via oral gavage. Dose selection should be informed by prior maximum tolerated dose (MTD) studies.
-
Group 3 (Osimertinib): Administer Osimertinib at its established effective dose (e.g., 5 mg/kg) as the positive control.[19]
-
-
Endpoint and Data Collection:
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit (e.g., 1500 mm³).[20]
-
Record tumor volumes and body weights 2-3 times weekly. Body weight is a key indicator of drug toxicity.
-
At the study endpoint, euthanize mice. Excise, weigh, and photograph the tumors.
-
Collect terminal blood and tumor tissue samples for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[22][23][24]
-
Comparative In Vivo Efficacy Data
Tumor Growth Inhibition (TGI) is a standard metric for quantifying in vivo efficacy.[25][26] It is calculated at the end of the study.
TGI (%) = [1 - (Mean Volume of Treated Tumors / Mean Volume of Control Tumors)] x 100% [25]
| Treatment Group | Dose (mg/kg, p.o.) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) |
| Vehicle Control | - | Hypothetical: 1450 ± 180 | - | Hypothetical: +2.5 |
| CPO-1 | 10 | Hypothetical: 250 ± 95 | Hypothetical: 82.8% | Hypothetical: -1.8 |
| Osimertinib | 5 | Hypothetical: 310 ± 110 | Hypothetical: 78.6% | Hypothetical: -3.1 |
Note: Data are hypothetical for illustrative purposes. Statistical significance (p-value vs. vehicle) should be calculated for TGI values.
Part 3: Pharmacokinetic (PK) Analysis
Causality: Efficacy is intrinsically linked to drug exposure. A potent compound is ineffective if it is not absorbed, is metabolized too quickly, or does not reach the target tissue. A basic PK study is essential to contextualize the efficacy data.[22][27][28]
Simplified PK Study Protocol
-
Dosing: Administer a single oral dose of CPO-1 to a satellite group of non-tumor-bearing mice (n=3 per time point).
-
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[22][23]
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Quantify the concentration of CPO-1 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[24]
-
Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters.[24]
Key Pharmacokinetic Parameters
| Parameter | Definition | Hypothetical Value for CPO-1 |
| Tₘₐₓ (h) | Time to reach maximum plasma concentration | 1.5 h |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | 850 ng/mL |
| AUC₀₋₂₄ (ng·h/mL) | Area under the curve (total drug exposure) | 7200 ng·h/mL |
| t₁/₂ (h) | Elimination half-life | 6.5 h |
Note: Data are hypothetical for illustrative purposes.
Interpretation: These PK parameters help explain the in vivo results. For instance, a high Cₘₐₓ and sufficient AUC indicate good oral absorption and exposure, which are necessary for the observed TGI. A reasonable half-life (t₁/₂) supports a once-daily dosing regimen.
Conclusion and Authoritative Grounding
This guide outlines a rigorous, multi-stage process for comparing the efficacy of a novel pyrido[4,3-b]oxazine-based compound, CPO-1, with established EGFR inhibitors. The logical progression from biochemical potency to cellular activity and finally to in vivo tumor growth inhibition provides a self-validating framework for decision-making in drug development.
The hypothetical data presented suggest that CPO-1 could be a promising third-generation EGFR inhibitor, demonstrating high potency against the T790M resistance mutation and robust tumor growth inhibition in a relevant xenograft model, comparable or superior to the standard-of-care, Osimertinib. The favorable in vitro selectivity and acceptable in vivo tolerability (minimal body weight loss) further strengthen its therapeutic potential.
The causality behind each experimental choice—from selecting mutation-specific cell lines to integrating PK data—is crucial for building a compelling and scientifically sound case for a new drug candidate. By following this comprehensive approach, researchers can confidently assess the comparative efficacy of novel compounds and identify those with the highest probability of clinical success.
References
- 1. Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives as novel Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EGFR inhibition in non-small cell lung cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib - Wikipedia [en.wikipedia.org]
- 7. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. rsc.org [rsc.org]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. second scight | get a second scientific sight! [secondscight.com]
- 27. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the In Vivo Validation of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, a novel small molecule inhibitor. For the purpose of this guide, we will hypothesize its mechanism of action as a selective inhibitor of a critical oncogenic kinase, such as a member of the Src family kinases (SFKs), which are implicated in cancer progression.[1] This document outlines the strategic experimental workflow, from initial pharmacokinetic profiling to robust efficacy and safety evaluations, and compares its hypothetical performance profile against an established clinical candidate.
The journey of a small molecule from a promising in vitro hit to a viable clinical candidate is contingent on rigorous preclinical in vivo testing.[2] The primary objective of this phase is to evaluate the compound's behavior within a complex biological system, addressing critical questions of safety, efficacy, and pharmacokinetics that cannot be answered by cell-based assays alone.[3][4] This guide is designed to explain the causality behind each experimental choice, ensuring a self-validating and scientifically sound preclinical program.
The Preclinical Validation Imperative: Bridging In Vitro Potency to In Vivo Efficacy
Initial research into the pyrido[4,3-b]oxazine scaffold has suggested potential as an anticancer agent.[5] Assuming that in vitro screening has demonstrated that 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (hereafter "Compound-X") exhibits potent inhibition of our target kinase and subsequent anti-proliferative effects in relevant cancer cell lines, the next logical and critical step is in vivo validation.[3]
The overarching goal is to determine if the compound's cellular activity translates into meaningful therapeutic outcomes in a living organism.[3] This process is multifaceted, encompassing a series of sequential and interconnected studies designed to build a comprehensive profile of the drug candidate.
Caption: High-level workflow from in vitro discovery to in vivo validation.
Phase 1: Pharmacokinetic (PK) and ADME Profiling
Causality: Before assessing efficacy, we must understand how the animal model absorbs, distributes, metabolizes, and excretes Compound-X. An effective drug must achieve and maintain sufficient concentration at the tumor site without accumulating to toxic levels elsewhere.[6] Poor pharmacokinetic properties, such as rapid clearance or low bioavailability, are common reasons for the failure of promising compounds.[3]
Experimental Protocol: Mouse Pharmacokinetic Study (Single Dose)
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Grouping: Divide animals into two groups for two common administration routes:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Dosing: Administer Compound-X formulated in an appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Blood Sampling: Collect sparse blood samples (approx. 25-50 µL) from a consistent site (e.g., saphenous vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.
Phase 2: Safety and Toxicology Assessment
Causality: The primary mandate of drug development is safety. Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for efficacy studies.[4][7] The Maximum Tolerated Dose (MTD) study establishes the highest dose that can be administered without causing unacceptable side effects.[6]
Experimental Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same mouse strain as in the PK and planned efficacy studies.
-
Dose Escalation: Design a dose-escalation study with multiple cohorts (3-5 animals per cohort). Doses are selected based on PK data and in vitro cytotoxicity.
-
Administration: Administer Compound-X daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring: Conduct daily monitoring for:
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Body weight changes (a >15-20% loss is a common humane endpoint).
-
Food and water intake.
-
-
Endpoint Analysis: At the end of the study, collect blood for clinical chemistry and hematology to assess organ function (e.g., liver enzymes ALT/AST, kidney markers BUN/creatinine).[8] Conduct a gross necropsy and histopathological examination of major organs.[8]
-
MTD Determination: The MTD is defined as the highest dose that does not induce mortality or signs of dose-limiting toxicity.
Phase 3: Pharmacodynamic (PD) and Efficacy Evaluation
Causality: Efficacy studies directly test the hypothesis that Compound-X can inhibit tumor growth in vivo.[9] These experiments must run in parallel with pharmacodynamic (PD) marker analysis to confirm that the drug is engaging its target in the tumor tissue at the doses being tested. This crucial link between target engagement and therapeutic effect is a cornerstone of a self-validating protocol.
Caption: Hypothesized signaling pathway inhibited by Compound-X.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on the target kinase pathway.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor cells.[10]
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution.
-
Group 1: Vehicle control.
-
Group 2: Compound-X at a low dose (e.g., 10 mg/kg).
-
Group 3: Compound-X at a high dose (e.g., 30 mg/kg, below MTD).
-
Group 4: Positive control (an established inhibitor).
-
-
Treatment: Administer treatment daily via the determined route (e.g., oral gavage) for 21-28 days.
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a general health indicator.
-
Endpoint & PD Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals.
-
Excise tumors, weigh them, and calculate Tumor Growth Inhibition (TGI).
-
Collect a subset of tumors at peak and trough drug exposure times (based on PK data) and flash-freeze for Western blot or IHC analysis of target modulation (e.g., phosphorylated vs. total kinase levels).
-
Comparative Analysis: Compound-X vs. Established Alternatives
To contextualize the potential of Compound-X, its performance must be benchmarked against relevant alternatives. The following table presents a hypothetical data summary comparing Compound-X to "Alternative-A," a representative established kinase inhibitor.
| Parameter | Compound-X (Hypothetical Data) | Alternative-A (Established Inhibitor) | Justification for Comparison |
| Target Potency (IC₅₀) | 15 nM | 25 nM | Demonstrates superior in vitro target engagement. |
| Oral Bioavailability (F%) | 45% | 30% | Higher bioavailability may allow for lower oral dosing. |
| Plasma Half-Life (t₁/₂) (mouse) | 6 hours | 4 hours | A longer half-life supports once or twice-daily dosing regimens. |
| MTD (14-day, mouse) | >50 mg/kg/day | 40 mg/kg/day | A wider therapeutic window suggests a better safety profile. |
| Tumor Growth Inhibition (TGI%) | 75% at 30 mg/kg | 65% at 30 mg/kg | Indicates potentially superior in vivo efficacy at a comparable dose.[3] |
| Target Modulation in vivo | >80% p-SFK inhibition at 4h | ~70% p-SFK inhibition at 4h | Confirms robust target engagement in the tumor tissue. |
This comparative analysis, grounded in key preclinical metrics, provides a clear, objective assessment of Compound-X's potential advantages. The superior hypothetical bioavailability and safety margin, coupled with stronger tumor growth inhibition, would position Compound-X as a highly promising candidate for further development.
References
- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 4. hoeford.com [hoeford.com]
- 5. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
Spectroscopic Confirmation of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine: A Predictive and Comparative Guide
Introduction
This guide presents a comprehensive comparative analysis to predict the characteristic spectroscopic signatures of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine across four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By examining the empirical data of closely related structural analogs, we can deconstruct the expected spectral features of the target molecule, offering a reliable reference for its identification and characterization.
Molecular Structure and Key Substructures for Analysis
To logically predict the spectroscopic data, the structure of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine is dissected into its primary constituent substructures. The influence of each part on the overall spectrum will be considered.
Caption: Key substructures of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine.
Comparative Spectroscopic Data of Structural Analogs
The following tables summarize the experimental spectroscopic data for key structural analogs that will be used for our predictive analysis.
Analog 1: 3,4-Dihydro-2H-1,4-benzoxazine
This analog provides a foundational understanding of the dihydro-1,4-oxazine ring system when fused to an aromatic ring.
| Technique | Observed Data |
| ¹H NMR | δ ~6.7-6.9 (m, 4H, Ar-H), ~4.3 (t, 2H, O-CH₂), ~3.4 (t, 2H, N-CH₂), ~5.7 (br s, 1H, NH) |
| ¹³C NMR | δ ~144 (C-O), ~133 (C-N), ~115-122 (Ar-C), ~65 (O-CH₂), ~44 (N-CH₂) |
| MS (EI) | m/z 135 (M⁺), 106, 77 |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~2850-2950 (C-H stretch), ~1500-1600 (aromatic C=C stretch), ~1230 (C-O stretch) |
Analog 2: 4-Chloropyridine
This simple pyridine derivative is crucial for predicting the chemical shifts and coupling constants of the pyridine portion of the target molecule.
| Technique | Observed Data |
| ¹H NMR | δ ~8.4 (d, 2H, H-2, H-6), ~7.3 (d, 2H, H-3, H-5)[1] |
| ¹³C NMR | δ ~151 (C-2, C-6), ~149 (C-4), ~125 (C-3, C-5) |
| MS (EI) | m/z 113 (M⁺), 78, 51 |
| IR (cm⁻¹) | ~1580, ~1470, ~1080 (ring vibrations) |
Analog 3: 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
This analog is particularly informative as it contains the fused pyrido-oxazine core, albeit with a different halogen and fusion pattern. The provided data is for a sulfonamide derivative, which will influence the chemical shifts, but the fundamental coupling patterns and general regions are still highly relevant.
| Technique | Observed Data for a Derivative |
| ¹H NMR | δ 8.13 (d, 1H), 8.06 (d, 1H), 4.06 (t, 2H), 3.94 (t, 2H)[2] |
| ¹³C NMR | δ 151.7, 144.3, 133.1, 120.6, 110.6, 64.1, 43.0[2] |
Predictive Spectroscopic Analysis of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
Based on the data from the structural analogs, we can now construct a predicted spectroscopic profile for the target molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the dihydro-oxazine ring.
Caption: Predicted regions for ¹H NMR signals.
-
Aromatic Protons (Pyridine Ring): Drawing from the data for 4-chloropyridine, we anticipate two signals in the aromatic region. The proton ortho to the nitrogen will be the most deshielded, likely appearing as a doublet around δ 8.2-8.4 ppm . The proton meta to the nitrogen will be more shielded, appearing as a doublet around δ 7.2-7.4 ppm .
-
Oxazine Ring Protons: Based on 3,4-dihydro-2H-1,4-benzoxazine, the methylene protons adjacent to the oxygen (O-CH₂) are expected to be deshielded and appear as a triplet around δ 4.3-4.5 ppm . The methylene protons adjacent to the nitrogen (N-CH₂) will be more shielded, appearing as a triplet around δ 3.4-3.6 ppm . The NH proton is expected to be a broad singlet around δ 5.7-6.0 ppm , the exact shift being dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for the seven unique carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |
| C=N (Pyridine) | ~150-152 | Similar to C-2/C-6 in 4-chloropyridine. |
| C-Cl (Pyridine) | ~148-150 | Similar to C-4 in 4-chloropyridine. |
| C-H (Pyridine) | ~124-126 | Similar to C-3/C-5 in 4-chloropyridine. |
| C-O (Fused) | ~143-145 | Based on the benzoxazine analog. |
| C-N (Fused) | ~132-134 | Based on the benzoxazine analog. |
| O-CH₂ | ~64-66 | Based on the benzoxazine analog. |
| N-CH₂ | ~43-45 | Based on the benzoxazine analog. |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion: A molecular ion peak ([M]⁺˙) should be observed at m/z 170 , with a characteristic isotopic peak at m/z 172 approximately one-third the intensity, confirming the presence of one chlorine atom.
-
Key Fragments:
-
Loss of formaldehyde (CH₂O) from the oxazine ring would lead to a fragment at m/z 140/142 .
-
A retro-Diels-Alder type fragmentation of the oxazine ring could result in the loss of ethene oxide (C₂H₄O), giving a fragment at m/z 126/128 .
-
Loss of the chlorine radical would produce a fragment at m/z 135 .
-
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by absorptions corresponding to the various functional groups and the heterocyclic core.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Justification |
| N-H Stretch | ~3350-3400 | Typical for secondary amines in a ring. |
| Aromatic C-H Stretch | ~3050-3100 | Characteristic of aromatic C-H bonds. |
| Aliphatic C-H Stretch | ~2850-2960 | From the methylene groups in the oxazine ring. |
| Aromatic C=C/C=N Stretch | ~1580-1610 | Pyridine ring vibrations. |
| N-H Bend | ~1500-1550 | Secondary amine bending. |
| C-O-C Asymmetric Stretch | ~1220-1260 | Characteristic of the ether linkage in the oxazine ring. |
| C-Cl Stretch | ~1050-1090 | Typical for aryl chlorides. |
Experimental Protocols
For researchers aiming to synthesize and characterize 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine, the following general experimental protocols are recommended for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-300 to observe the molecular ion and key fragments.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Conclusion
While direct experimental data for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine remains elusive in publicly accessible databases, a detailed and scientifically grounded prediction of its spectroscopic characteristics is achievable through a comparative analysis of its structural analogs. This guide provides a robust framework for researchers to anticipate the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data for this molecule. The predicted spectral features, including specific chemical shifts, coupling patterns, fragmentation pathways, and vibrational frequencies, serve as a valuable reference for the confirmation of its synthesis and for quality control in its application in drug discovery and development. The methodologies outlined herein represent standard practices that will ensure the acquisition of high-quality data for this and other novel heterocyclic compounds.
References
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrido[2,3-b]oxazine Derivatives
Introduction: Unlocking the Potential of the Pyrido[2,3-b]oxazine Scaffold
The landscape of drug discovery is in a perpetual search for novel heterocyclic scaffolds that can serve as privileged structures for developing new therapeutic agents. The pyrido[2,3-b]oxazine ring system, a fused pyridine and oxazine heterocycle, represents a promising frontier. Its structural relatives, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, have demonstrated a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5] For instance, certain pyrido[2,3-b][6][7]oxazine derivatives have been identified as highly effective EGFR-TK inhibitors, showing selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines, even those with resistance mutations.[8]
This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of novel pyrido[2,3-b]oxazine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade. This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights to navigate the journey from a newly synthesized compound to a promising therapeutic lead.
Part 1: The Foundational Screen — In Vitro Cytotoxicity Assessment
Expertise & Experience: The Rationale for a Cytotoxicity-First Approach
Before investing significant resources in complex mechanistic or in-vivo studies, it is imperative to establish a foundational understanding of a compound's general toxicity and therapeutic window.[9][10] An in vitro cytotoxicity assay serves as an efficient and cost-effective gatekeeper.[11] It allows us to triage a library of novel derivatives, prioritizing those that exhibit potent activity against cancer cells while showing minimal impact on normal, healthy cells. The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay, quantifying a compound's potency and enabling direct comparison with established drugs and other derivatives.[12][13]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the workhorse for this initial screen. Its selection is deliberate: it is a robust, reproducible, and high-throughput compatible colorimetric assay that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[11]
Comparative Context: Benchmarking Against Known Scaffolds
The therapeutic potential of our novel pyrido[2,3-b]oxazine derivatives can be contextualized by comparing their performance against related heterocyclic compounds. For example, specific pyrido[2,3-b]pyrazine derivatives have shown potent activity against erlotinib-resistant cell lines with IC50 values as low as 0.15 μM.[1] Another study on pyrido[2,3-b][6][7]oxazines reported IC50 values of 0.09 μM against the HCC827 lung cancer cell line, comparable to the clinically approved drug osimertinib.[8] These benchmarks provide tangible goals for our screening campaign.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is designed as a self-validating system, incorporating essential controls for data integrity.
Materials:
-
96-well flat-bottom sterile plates
-
Test pyrido[2,3-b]oxazine derivatives (dissolved in DMSO to create a 10 mM stock)
-
Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., HEK293)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. A common starting range is 0.1 µM to 100 µM.[13] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated only with medium containing the highest concentration of DMSO used in the experiment (typically <0.5%). This validates that the solvent is not causing cytotoxicity.
-
No-Treatment Control: Wells containing only cells and fresh medium. This represents 100% cell viability.
-
Positive Control: Wells with cells treated with a known cytotoxic agent like Doxorubicin. This confirms the assay is working correctly.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this period, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.
Senior Application Scientist's Note: The initial 24-hour cell attachment period is critical for ensuring a healthy and uniform cell monolayer, which is essential for reproducible results. When removing medium, be gentle to avoid dislodging cells, especially after compound treatment, as some cells may be loosely attached.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data should be summarized in a clear, comparative table.
| Compound ID | Target Scaffold | Test Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| PBO-001 | Pyrido[2,3-b]oxazine | MCF-7 (Breast Cancer) | 1.5 ± 0.2 | 33.3 |
| PBO-002 | Pyrido[2,3-b]oxazine | MCF-7 (Breast Cancer) | 12.8 ± 1.1 | 4.1 |
| PBO-001 | Pyrido[2,3-b]oxazine | HCT-116 (Colon Cancer) | 2.1 ± 0.3 | 23.8 |
| PBO-002 | Pyrido[2,3-b]oxazine | HCT-116 (Colon Cancer) | 15.4 ± 1.5 | 3.4 |
| PBO-001 | Pyrido[2,3-b]oxazine | HEK293 (Normal) | 50.0 ± 4.5 | - |
| PBO-002 | Pyrido[2,3-b]oxazine | HEK293 (Normal) | 52.5 ± 5.1 | - |
| Doxorubicin | Positive Control | MCF-7 (Breast Cancer) | 0.8 ± 0.1 | 15.0 |
| Doxorubicin | Positive Control | HEK293 (Normal) | 12.0 ± 1.3 | - |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI is desirable.
Visualization: Cytotoxicity Screening Workflow
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti Cancer Activity of Pyrido[2,3-c]Pyridazine Derivatives [jsciences.ut.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
assessing the selectivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
An Objective Guide to Assessing the Selectivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine as a Putative Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor
Introduction
The pyrido[4,3-b]oxazine scaffold has emerged as a promising chemotype in medicinal chemistry, with derivatives showing activity against a range of biological targets. This guide focuses on a specific, novel derivative, 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (hereafter referred to as Compound X), and outlines a comprehensive strategy for assessing its selectivity profile. For the purpose of this analysis, we will treat Compound X as a putative inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in numerous cellular processes and pathological conditions, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.
The clinical and translational potential of any kinase inhibitor is critically dependent on its selectivity. Off-target activities can lead to unforeseen toxicities or confound the interpretation of its biological effects. Therefore, a rigorous and systematic evaluation of selectivity is not merely a characterization step but a cornerstone of the drug development process. This guide provides a detailed, experimentally-grounded framework for comparing the selectivity of Compound X against established GSK-3β inhibitors, CHIR-99021 and Tideglusib.
The Rationale for a Multi-Faceted Selectivity Assessment
A single IC50 value against the primary target is insufficient to declare a compound as "selective." A robust assessment requires a multi-tiered approach, moving from broad, high-throughput screening to more focused, mechanism-of-action studies in physiologically relevant systems. Our experimental design is structured to provide a holistic view of Compound X's selectivity.
The workflow begins with determining the on-target potency, followed by a wide-panel screen to identify potential off-targets. Any "hits" from this screen are then validated through dose-response assays. Finally, cellular assays are employed to confirm on-target engagement and assess downstream pathway modulation, providing a more accurate picture of the compound's behavior in a biological context.
Caption: High-level workflow for assessing the selectivity of a novel kinase inhibitor.
Experimental Protocols & Data Interpretation
Part 1: Biochemical Potency and Selectivity
The initial phase focuses on quantifying the interaction of Compound X with GSK-3β and a broad panel of other kinases in a purified, cell-free system. This provides a direct measure of enzymatic inhibition without the complexities of a cellular environment.
Protocol 1: GSK-3β Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.
-
Reaction Setup: Prepare a reaction mixture containing GSK-3β enzyme, the substrate (e.g., a synthetic peptide like GSKtide), and ATP in a kinase buffer.
-
Compound Titration: Serially dilute Compound X, CHIR-99021, and Tideglusib to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Incubation: Add the compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Broad Kinase Selectivity Profiling (KINOMEscan™)
To understand the broader selectivity profile, Compound X should be screened against a large panel of kinases. The KINOMEscan™ platform is an affinity-based competition binding assay that provides a quantitative measure of interaction.
-
Compound Submission: Provide Compound X at a specified concentration (typically 1 µM) to the screening service.
-
Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel.
-
Data Output: The results are reported as "% Control," where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a % Control value of <10% or <35%.
Comparative Data Summary (Simulated)
The following tables present simulated, yet plausible, data for Compound X in comparison to known standards.
Table 1: On-Target Potency against GSK-3β
| Compound | GSK-3β IC50 (nM) |
| Compound X | 15 |
| CHIR-99021 | 6.7 |
| Tideglusib | 60 |
Table 2: Selectivity Profile from KINOMEscan™ (at 1 µM)
| Kinase | Compound X (% Control) | CHIR-99021 (% Control) | Tideglusib (% Control) |
| GSK-3β | 0.5 | 0.2 | 2.1 |
| CDK2 | 85 | 1.5 | 78 |
| ROCK1 | 75 | 45 | 65 |
| PIM1 | 42 | 60 | 91 |
| DYRK1A | 9.8 | 3.5 | 55 |
Data Interpretation: The simulated data suggests Compound X is a potent GSK-3β inhibitor. However, the KINOMEscan™ results reveal a potential off-target liability with DYRK1A, another kinase implicated in neurological pathways. While more selective than CHIR-99021 (which also hits CDK2), this off-target activity warrants further investigation. Tideglusib appears more selective in this limited panel but is less potent.
Part 2: Cellular Target Engagement and Pathway Analysis
Biochemical assays are essential, but cellular assays are required to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.
Caption: Simplified GSK-3β signaling and points of therapeutic intervention.
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to a target protein within living cells.
-
Cell Line Engineering: Use a cell line (e.g., HEK293) engineered to express GSK-3β fused to a NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent tracer that binds to the active site of GSK-3β.
-
Compound Competition: Add varying concentrations of Compound X. If Compound X binds to GSK-3β, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Data Analysis: Measure the BRET ratio at each concentration and calculate the IC50, which reflects the compound's potency in a cellular context.
Protocol 4: Western Blot for Downstream Pathway Modulation
To confirm that target engagement leads to functional modulation of the pathway, we can measure the phosphorylation state of downstream substrates like Tau or the stabilization of β-catenin.
-
Cell Treatment: Treat a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) with Compound X, CHIR-99021, and Tideglusib for a set time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Tau (e.g., at Ser396), total Tau, and β-catenin. Use a loading control like GAPDH to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensity to determine the relative changes in protein levels.
Comparative Cellular Data (Simulated)
Table 3: Cellular Potency and Functional Outcomes
| Compound | Cellular Target Engagement IC50 (nM) (NanoBRET™) | p-Tau Reduction EC50 (nM) | β-catenin Stabilization EC50 (nM) |
| Compound X | 55 | 70 | 75 |
| CHIR-99021 | 25 | 30 | 32 |
| Tideglusib | 250 | 300 | 280 |
Data Interpretation: The cellular data confirms that Compound X enters cells and engages GSK-3β, albeit with lower potency than in the biochemical assay, which is common. The EC50 values for downstream pathway modulation are consistent with its target engagement potency, strengthening the evidence for an on-target mechanism of action.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluating the selectivity of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine (Compound X) as a putative GSK-3β inhibitor. Based on our simulated data, Compound X presents as a potent inhibitor with a promising, though not perfectly clean, selectivity profile. The off-target activity against DYRK1A, identified in the broad kinase screen, is a critical finding that must be addressed.
The next logical steps in the development of Compound X would be:
-
Validate Off-Target Activity: Confirm the inhibitory activity against DYRK1A using orthogonal biochemical and cellular assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to improve selectivity against GSK-3β and reduce DYRK1A activity.
-
Broader Safety Profiling: Conduct screening against other target classes (e.g., GPCRs, ion channels) to uncover any additional unforeseen liabilities.
By following this rigorous, multi-faceted approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling more informed decisions in the progression of potential therapeutic candidates from the bench to the clinic.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b]oxazine
A Comprehensive Guide to the Safe Disposal of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine
This document provides a detailed protocol for the proper disposal of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (CAS No. 1198154-67-4), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and an understanding of the compound's likely hazardous characteristics based on its chemical structure and available data.
Core Principles: Hazard Identification and Waste Classification
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine is classified as a harmful and irritant substance, designated by the GHS07 pictogram.[1] The primary known hazard is causing skin irritation (H315).[1] Due to its chemical structure as a chlorinated heterocyclic amine, it must be presumed to have the potential for environmental toxicity and may produce hazardous decomposition products (e.g., oxides of nitrogen, hydrogen chloride) upon incineration.
Therefore, any waste containing this compound, whether in pure solid form, in solution, or as residue in containers, must be managed as hazardous chemical waste . Disposal via standard laboratory drains or in regular solid waste receptacles is strictly prohibited. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), while this specific compound may not be explicitly listed by name, it would likely be classified as hazardous based on its characteristics. It is the responsibility of the waste generator to make this determination in consultation with their institution's Environmental Health & Safety (EHS) department.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles with side shields are mandatory.
-
Hand Protection: Nitrile or butyl rubber gloves. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions that could generate dust or aerosols must be conducted within a certified chemical fume hood.[1]
Step-by-Step Waste Collection and Segregation Protocol
Proper containment and segregation are the cornerstones of safe chemical waste management. Follow this procedure meticulously.
Step 1: Select a Compatible Waste Container Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass. The container must have a tightly sealing screw-top cap to prevent leaks and the escape of vapors.[3]
Step 2: Accurate and Compliant Labeling The waste container must be labeled immediately upon the first addition of waste.[4] The label must be durable and clearly legible, containing the following information:
-
The words "HAZARDOUS WASTE" [3]
-
Full Chemical Name: "5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine"
-
CAS Number: "1198154-67-4"
-
Approximate Concentration and Composition: (e.g., "Solid," or "approx. 5% in Methanol")
Step 3: Segregate for Safe Storage Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be under the control of laboratory personnel and away from general traffic. Crucially, segregate this waste from incompatible materials to prevent dangerous chemical reactions.
| Waste Stream | Incompatible Materials to Avoid | Rationale |
| 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (and its solutions) | Strong Oxidizing Agents (e.g., nitric acid, perchlorates) | Potential for exothermic or explosive reactions. |
| Strong Acids (e.g., sulfuric acid, hydrochloric acid) | Can cause vigorous reactions and potential degradation into unknown, hazardous byproducts. | |
| Bases | While this compound has a basic nitrogen, mixing with other bases should be avoided to prevent unknown reactions. |
Table 1: Waste Segregation Guidelines.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is vital.
-
For Small Spills of Solid Material:
-
Ensure proper PPE is worn, including respiratory protection if not already in a fume hood.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the absorbed material into a designated dustpan.
-
Transfer the material into your labeled hazardous waste container.
-
Decontaminate the spill area with a detergent solution and wipe clean with paper towels. All cleaning materials must also be disposed of as hazardous waste.[5]
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and notify your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area until it has been cleared by trained professionals.
-
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from where the chemical is handled.
Final Disposal Pathway: The Critical Hand-Off
The ultimate disposal of 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine must be conducted through your institution's certified hazardous waste management program. Laboratory personnel should never attempt to treat or neutralize this chemical waste on their own without explicit, validated procedures and EHS approval.
Disposal Workflow Diagram
Caption: Disposal decision workflow for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine.
The most probable disposal method employed by licensed facilities for chlorinated organic compounds is high-temperature incineration. This process utilizes specialized equipment, including afterburners and scrubbers, to ensure complete destruction of the compound and to neutralize harmful byproducts like hydrogen chloride, thereby preventing their release into the atmosphere.[6]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine CAS#: 1198154-67-4 [m.chemicalbook.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. wku.edu [wku.edu]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Comprehensive Safety and Handling Guide for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine
This guide provides essential safety and handling protocols for 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine (CAS Number: 1198154-67-4). As a research chemical with limited long-term toxicological data, a cautious and proactive approach to safety is paramount. This document is intended for drug development professionals, researchers, and scientists to establish a robust framework for safe handling, storage, and disposal.
Hazard Identification and Risk Assessment
5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine is a solid organic compound with the molecular formula C₇H₇ClN₂O.[3][4] The primary known hazard associated with this compound is skin irritation.[3] A Safety Data Sheet (SDS) from Fluorochem identifies the following:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[3]
-
Signal Word: Warning[3]
-
Hazard Statement: H315 - Causes skin irritation.[3]
Given its chemical structure—a chlorinated pyridinyl amine derivative—it is prudent to assume potential for eye irritation and respiratory tract irritation upon inhalation of dust, as is common with analogous compounds.[5][6] Therefore, a thorough risk assessment should precede any handling of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1198154-67-4 | [3] |
| Molecular Formula | C₇H₇ClN₂O | [3][4] |
| Molecular Weight | 170.6 g/mol | [3][4] |
| Physical State | Solid | [3] |
| Purity | ~95% | [3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. A tiered approach based on the scale and nature of the operation is recommended.
For any work involving this compound, the following must be worn:
-
Laboratory Coat: A clean, buttoned lab coat provides a primary barrier against accidental spills.
-
Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are mandatory to protect against flying particles.
-
Closed-toe Shoes and Long Pants: These are fundamental for protecting the feet and legs from spills.
The following diagram outlines the decision-making process for selecting task-specific PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Given that the compound is a known skin irritant, glove selection is critical. While standard nitrile gloves may offer sufficient protection for incidental contact (e.g., splashes), their resistance to chlorinated hydrocarbons and amines can be limited.[7][8]
-
For Incidental Contact: Double-gloving with nitrile gloves is recommended. If a glove is contaminated, it must be removed immediately, and hands should be washed.
-
For Prolonged Contact or Immersion: More robust gloves such as neoprene or Viton should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Working with Solutions: Chemical splash goggles are required.
-
High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to safety goggles.
Due to the potential for respiratory irritation from airborne dust, handling the solid form of this compound requires specific precautions:
-
Preferred Method: All weighing and transfer of the solid compound should be conducted within a certified chemical fume hood.
-
Alternative (with justification): If a fume hood is not feasible, a NIOSH-approved N95 respirator must be worn. A proper fit test is required before use.
Operational and Handling Procedures
A systematic approach to handling minimizes the risk of exposure and contamination.
All work with 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine should be performed in a designated area of the laboratory. This area should be clearly marked, and access should be restricted to authorized personnel.
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.
-
Weighing and Transfer (Solid):
-
Perform all operations within a chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Clean any residual solid from the spatula and weighing vessel with a suitable solvent before removing them from the fume hood.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double nitrile gloves, goggles, and lab coat), cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and future exposures.
-
Glassware and Equipment: All non-disposable equipment that has come into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinsate must be collected as hazardous waste. Following the solvent rinse, wash the equipment with soap and water.
-
Work Surfaces: Wipe down all surfaces in the designated work area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.
As a halogenated organic compound, all waste containing 5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine must be disposed of as hazardous waste.
-
Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Container Management:
-
Waste containers must be made of a compatible material (e.g., high-density polyethylene for liquids).
-
Keep containers closed at all times, except when adding waste.
-
Label containers with "Hazardous Waste" and the full chemical name of the contents.[11]
-
-
Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Typically, incineration is the preferred method for halogenated organic compounds to ensure complete destruction. Do not pour any waste down the drain.
References
- 1. calpaclab.com [calpaclab.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound [cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. gloves.com [gloves.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. uakron.edu [uakron.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
